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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Bioconjugation of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

As a Senior Application Scientist, I approach the integration of heterobifunctional linkers not merely as a structural exercise, but as a precise engineering task. The molecule BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH —commercia...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the integration of heterobifunctional linkers not merely as a structural exercise, but as a precise engineering task. The molecule BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH —commercially cataloged as[1]—is a highly specialized PEGylated crosslinker. It is fundamentally designed to bridge the gap between target-binding ligands and effector molecules in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[2].

This whitepaper provides an authoritative breakdown of its exact mass, molecular weight, structural causality, and field-proven bioconjugation protocols.

Structural Anatomy & Functional Causality

The design of this linker is a masterclass in modular chemical engineering. Every functional group serves a distinct, causal purpose in drug development workflows:

  • Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group masks the primary amine. This prevents unwanted self-polymerization during the activation of the terminal carboxylic acid. It is specifically chosen because it is stable under basic coupling conditions but easily cleaved under mild acidic conditions (e.g., TFA)[1].

  • PEG4 Spacer (-(CH2CH2O)4-): The tetraethylene glycol core provides critical aqueous solubility. In hydrophobic payload conjugation, this prevents aggregation and improves the pharmacokinetic profile of the final ADC or PROTAC[2].

  • Amide Bond (-NH-CO-): Connects the PEG core to the diglycolic extension. Amide bonds are metabolically stable, ensuring the linker does not prematurely degrade in systemic circulation.

  • Terminal Carboxylic Acid (-COOH): The reactive handle. It is primed for activation by coupling reagents (like HATU or EDC) to form a stable amide bond with an incoming amine-bearing payload.

StructuralModularity Boc Boc Group (Amine Protection) PEG PEG4 Spacer (Aqueous Solubility) Boc->PEG Acid-labile bond Amide Amide Linkage (Metabolic Stability) PEG->Amide Flexible extension Carboxy Carboxylic Acid (Conjugation Handle) Amide->Carboxy Diglycolic moiety

Modular architecture of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH highlighting functional domains.

Molecular Weight vs. Exact Mass Profiling

In high-resolution mass spectrometry (HRMS) workflows—such as identifying metabolites or validating PROTAC syntheses—distinguishing between average Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) is critical.

The chemical formula for this molecule is C19H36N2O9 [].

Average Molecular Weight

The average molecular weight accounts for the natural isotopic distribution of elements (e.g., the ~1.1% natural abundance of 13C ). This value is used for macroscopic laboratory weighing and stoichiometry.

ElementStandard Atomic WeightQuantityTotal Weight ( g/mol )
Carbon12.01119228.209
Hydrogen1.0083636.288
Nitrogen14.007228.014
Oxygen15.9999143.991
Total 436.502 g/mol
Exact Monoisotopic Mass

HRMS instruments (Orbitraps, Q-TOFs) measure the exact mass based only on the most abundant isotopes ( 12C , 1H , 14N , 16O ). This is the value you must target during LC-MS/MS validation.

ElementIsotopeExact Mass (Da)QuantityTotal Mass (Da)
Carbon 12C 12.00000019228.000000
Hydrogen 1H 1.0078253636.281700
Nitrogen 14N 14.003074228.006148
Oxygen 16O 15.9949159143.954235
Total 436.242083 Da

Analytical Validation: In positive ion mode Electrospray Ionization (ESI+), the molecule accepts a proton ( H+ , exact mass 1.007276 Da). Therefore, the theoretical [M+H]+ peak is 437.2494 m/z . This exact value has been empirically validated in advanced glycoconjugate and peptide synthesis literature[4].

Bioconjugation Workflow & Methodology

To utilize this linker effectively, one must employ a self-validating protocol that ensures complete coupling before deprotection. The following methodology details the conjugation of the terminal carboxylic acid to a payload amine, followed by the unmasking of the Boc group.

Experimental Protocol: Amide Coupling and Boc Deprotection

Causality of Reagents: is selected over standard EDC/NHS because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This is crucial for driving the reaction to completion when dealing with sterically hindered or complex PEGylated acids. DIPEA is utilized as a non-nucleophilic base; its steric bulk prevents it from reacting with the active ester, ensuring it only acts to deprotonate the target payload amine.

Step 1: Carboxylic Acid Activation

  • Dissolve 1.0 equivalent of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA.

  • Incubation: Stir for 15 minutes at room temperature under an inert nitrogen atmosphere to allow full conversion to the HOAt active ester.

Step 2: Payload Conjugation

  • Add 1.1 equivalents of the amine-bearing payload/ligand to the activated mixture.

  • Incubation: Stir for 2–4 hours at room temperature.

  • Validation: Monitor the reaction via LC-MS. Look for the disappearance of the 437.249 m/z peak and the emergence of the payload-conjugate mass.

Step 3: Boc Deprotection

  • Evaporate the DMF under reduced pressure to prevent side reactions.

  • Resuspend the purified intermediate in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Mechanism: TFA provides the precise acidic threshold necessary to protonate the tert-butyl carbamate. This triggers the elimination of isobutylene gas and carbon dioxide, revealing the free primary amine.

  • Incubation: Stir for 1 hour at room temperature.

Step 4: Final Validation

  • Remove solvents in vacuo.

  • Purify the final free-amine construct via preparative reverse-phase HPLC.

  • Validate the final structure using HRMS to ensure no residual Boc groups remain.

Bioconjugation Step1 1. Activation HATU / DIPEA in DMF (15 min, RT) Step2 2. Conjugation Add Primary Amine Payload (2-4 hrs, RT) Step1->Step2 Forms OAt Active Ester Step3 3. Deprotection 50% TFA in DCM (1 hr, RT) Step2->Step3 Amide Bond Formation Step4 4. Validation LC-MS/MS Analysis Target [M+H]+: 437.249 Da Step3->Step4 Cleaves Boc to Free Amine

Step-by-step bioconjugation and deprotection workflow for PEG4 linkers.

References

  • Max Planck Society (MPG.PuRe). "Synthesis of Oligosaccharide Antigens as Glycoconjugate Vaccine Candidates against Bacterial Pathogens." MPG Publication Repository. Available at: [Link][4]

Sources

Exploratory

Advanced Structural and Functional Profiling of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH in Bioconjugation and Drug Discovery

As the complexity of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—increases, the chemical architecture of the linker bridging the functional domains becomes a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—increases, the chemical architecture of the linker bridging the functional domains becomes a critical parameter for success. The molecule BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH , formally cataloged as Boc-amido-PEG4-DGA (CAS: 2374222-79-2)[1], represents an advanced class of heterobifunctional crosslinkers.

Unlike standard PEG-acid linkers that terminate in a simple propionic acid[2], this specific architecture incorporates a diglycolic acid (DGA) extension. This technical guide deconstructs the structural causality, physicochemical properties, and self-validating experimental workflows required to utilize this linker effectively in modern drug discovery.

Molecular Anatomy & Causality in Design

To understand how to deploy Boc-amido-PEG4-DGA, we must first deconstruct its three primary structural modules and the causality behind their selection:

  • Boc-Protected Amine Terminus : The tert-butyloxycarbonyl (Boc) group provides orthogonal reactivity. It remains entirely stable during the base-catalyzed activation and coupling of the opposite carboxylic acid end, preventing unwanted linker polymerization[3]. Once the acid is conjugated, the Boc group can be cleanly cleaved under mildly acidic conditions (e.g., TFA) to expose a reactive primary amine for the secondary coupling phase.

  • PEG4 Core : The tetraethylene glycol spacer -(CH2CH2O)4- provides a highly defined, monodisperse hydrophilic bridge. In PROTAC design, this specific 4-unit length is frequently optimal for traversing the spatial gap between E3 ligases and target proteins without inducing the severe entropic penalties associated with excessively long, flexible chains[2].

  • Diglycolic Acid (DGA) Extension : The defining feature of this linker is the -NH-CO-CH2-O-CH2-COOH tail. By reacting a PEG4-diamine with diglycolic anhydride, an internal amide bond and an ether-containing carboxylic acid tail are formed. Causality: The DGA extension introduces an additional ether oxygen (enhancing aqueous solubility) and an internal amide bond. This amide bond acts as a hydrogen bond donor/acceptor, which can favorably interact with solvent-exposed residues on the surface of the target protein, potentially stabilizing the ternary complex—a critical factor in PROTAC efficacy.

G Boc Boc Group (Protection) PEG4 PEG4 Core (Hydrophilicity/Spacing) Boc->PEG4 Amide Amide Bond (H-Bonding) PEG4->Amide DGA DGA Extension (Flexibility/Ether O) Amide->DGA COOH Terminal COOH (Conjugation Site) DGA->COOH

Modular structural anatomy of the Boc-amido-PEG4-DGA linker.

Physicochemical Profiling

Accurate mass tracking and solubility profiling are non-negotiable for self-validating bioconjugation workflows. The incorporation of the DGA extension alters the molecular weight and topological polar surface area (TPSA) compared to standard PEG4-propionic acid linkers.

ParameterSpecification
Chemical Name Boc-amido-PEG4-DGA
IUPAC / Extended Name BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH
CAS Number 2374222-79-2
Molecular Formula C19H36N2O10
Molecular Weight 452.50 g/mol
Terminal Groups Boc-protected primary amine; Free carboxylic acid
Spacer Composition Tetraethylene glycol (PEG4) + Diglycolic acid (DGA)
Solubility Profile High solubility in DMF, DMSO, DCM, and MeOH.

Self-Validating Experimental Workflows

The following protocols detail the step-by-step methodology for integrating Boc-amido-PEG4-DGA into a PROTAC or ADC construct. Crucially, these steps are designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding to the next.

Protocol A: Primary Conjugation (Carboxylic Acid Activation)

Objective: Couple the terminal COOH of the linker to an amine-bearing ligand (Ligand 1).

  • Preparation : Dissolve Boc-amido-PEG4-DGA (1.0 eq, MW: 452.5) in anhydrous DMF to a concentration of 0.1 M.

  • Activation : Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: HATU is explicitly selected over EDC/NHS because it provides significantly faster reaction kinetics for sterically unhindered aliphatic acids, minimizing the risk of side reactions or hydrolysis of the internal amide/ether linkages.

  • Coupling : Add the amine-bearing Ligand 1 (1.0 eq). Stir at room temperature under nitrogen for 2 hours.

  • Self-Validation Check : Quench a 5 µL reaction aliquot into 100 µL of LC-MS grade Methanol. Analyze via LC-MS. The reaction is analytically complete only when the Extracted Ion Chromatogram (EIC) for the free linker mass ( m/z 453.5 [M+H]+ ) drops below 5% relative abundance, and the expected mass of the Ligand 1-Linker conjugate appears.

Protocol B: Orthogonal Deprotection and Secondary Conjugation

Objective: Remove the Boc group and couple the exposed amine to a carboxylic acid-bearing ligand (Ligand 2).

  • Deprotection : Dissolve the purified Ligand 1-Linker conjugate in a solution of 20% Trifluoroacetic Acid (TFA) in anhydrous DCM. Stir at room temperature for 1 hour.

  • Self-Validation Check : Monitor via LC-MS for a precise −100 Da mass shift. This corresponds to the loss of the tert-butyl cation and CO 2​ , confirming the generation of the free primary amine.

  • Preparation for Secondary Coupling : Evaporate the TFA/DCM under reduced pressure.

    • Causality: You must co-evaporate the residue with toluene (3x) to remove all trace TFA. Residual TFA will protonate the DIPEA in the next step, stalling the subsequent coupling reaction.

  • Secondary Coupling : Dissolve the deprotected intermediate in DMF. Add Ligand 2-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (4.0 eq—excess required to neutralize any remaining trace TFA salts). Stir for 2 hours, validating completion via LC-MS as described in Protocol A.

Workflow Start Boc-amido-PEG4-DGA (Starting Material) Act Carboxylic Acid Activation (HATU/DIPEA in DMF) Start->Act Coupling1 Primary Coupling (Add Ligand 1-NH2) Act->Coupling1 Val1 Validation 1 (LC-MS: Check [M+H]+ shift) Coupling1->Val1 Deprot Boc Deprotection (20% TFA in DCM, 1h) Val1->Deprot If >95% conversion Coupling2 Secondary Coupling (Add Ligand 2-COOH + HATU) Deprot->Coupling2 Val2 Validation 2 (Final PROTAC/ADC LC-MS) Coupling2->Val2

Self-validating synthetic workflow for heterobifunctional conjugation.

References

Sources

Foundational

The Solubility Profile of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH in Organic Solvents: A Mechanistic and Practical Guide

Executive Summary The heterobifunctional linker BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is a highly specialized structural component utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterobifunctional linker BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is a highly specialized structural component utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced biomaterials. Designing robust bioconjugation workflows requires a precise understanding of how this molecule behaves in various organic media. By systematically deconstructng the thermodynamic interplay between its hydrophobic protecting group, amphiphilic PEG core, and highly polar diglycolic acid terminus, this technical guide provides actionable, field-proven insights for solvent selection and protocol optimization.

Structural Deconstruction & Solvation Thermodynamics

As a Senior Application Scientist, I emphasize that solubility is never a static value; it is a dynamic equilibrium dictated by the competing physicochemical properties of a molecule's distinct structural modules. The solubility profile of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is governed by four distinct moieties[1]:

  • The Boc (tert-butyloxycarbonyl) Terminus: This bulky, non-polar protecting group disrupts tight crystalline packing. It provides significant lipophilic character to the molecule, driving its high solubility in moderately polar and chlorinated organic solvents like dichloromethane (DCM)[1].

  • The PEG4 (Tetraethylene Glycol) Core: Consisting of repeating oxyethylene units, the PEG spacer is fundamentally amphiphilic. The ether oxygens act as potent Lewis bases (hydrogen-bond acceptors), allowing excellent solvation in polar aprotic solvents (e.g., DMF, DMSO) and protic solvents (e.g., alcohols)[2].

  • The Internal Amide Bond (-NHCO-): The amide linkage introduces a strong dipole and serves as both a hydrogen-bond donor and acceptor. In non-polar solvents (like hexanes), intermolecular hydrogen bonding between amide groups outcompetes solvent-solute interactions, leading to aggregation. Polar solvents are required to disrupt these solute-solute interactions[3].

  • The Diglycolic Acid Terminus (-CH2OCH2COOH): This moiety drastically increases the overall polarity of the molecule. The terminal carboxylic acid can form stable, hydrogen-bonded dimers in low-polarity environments. Solvents with high dielectric constants are necessary to solvate this functional group effectively and prevent self-association[4].

Quantitative & Qualitative Solubility Profile

Based on empirical data from analogous heterobifunctional PEG linkers, the solubility profile of this specific molecule can be categorized by solvent class. The table below synthesizes these parameters to guide reaction design[5][6].

Solvent ClassRepresentative SolventsEstimated SolubilitySolvation Mechanism / Causality
Polar Aprotic DMF, DMSO, NMP> 100 mg/mLHigh dielectric constant thoroughly disrupts intermolecular H-bonding of the carboxylic acid and amide, making these ideal for stock solutions[4][6].
Chlorinated DCM, Chloroform> 50 mg/mLExcellent solvation of the lipophilic Boc group and amphiphilic PEG core; ideal for extractions and acidic deprotection workflows[1][5].
Protic (Alcohols) Methanol, Ethanol20 - 50 mg/mLStrong H-bond donation to PEG ether oxygens, though the bulky Boc group slightly limits maximum thermodynamic solubility.
Ethers THF, Dioxane10 - 30 mg/mLModerate polarity solvates the PEG chain, but provides weaker disruption of carboxylic acid dimers compared to DMF.
Non-Polar Aliphatic Hexane, Heptane< 1 mg/mLComplete inability to solvate polar amide/acid groups leads to rapid self-association and crystallization. Ideal as an anti-solvent for precipitation.
Solvent Selection Logic

SolventLogic Molecule BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH Solvent Selection PolarAprotic Polar Aprotic (DMF, DMSO) Molecule->PolarAprotic Stock Solutions & Coupling Reactions Chlorinated Chlorinated (DCM, CHCl3) Molecule->Chlorinated Extractions & Deprotection NonPolar Non-Polar Aliphatic (Hexane, Heptane) Molecule->NonPolar Precipitation & Purification Sol1 Solubility: >100 mg/mL Disrupts H-bonded dimers PolarAprotic->Sol1 Sol2 Solubility: >50 mg/mL Solvates Boc & PEG core Chlorinated->Sol2 Sol3 Solubility: <1 mg/mL Induces crystallization NonPolar->Sol3

Caption: Logical workflow for selecting organic solvents based on the linker's solubility profile.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

While predictive models are useful, precise quantitative solubility must be determined empirically for specific workflow conditions. The following protocol utilizes a self-validating shake-flask methodology to determine true thermodynamic solubility, actively avoiding the analytical pitfalls of kinetic supersaturation[1].

SolubilityWorkflow Step1 1. Excess Solute Addition Step2 2. Isothermal Equilibration (24h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Supernatant Dilution Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Caption: Step-by-step shake-flask methodology for determining thermodynamic solubility.

Step-by-Step Methodology:
  • Solvent Preparation & Solute Addition: Add an excess amount of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH (e.g., 150 mg) to a glass HPLC vial containing exactly 1.0 mL of the target organic solvent.

    • Causality & Validation: The visible presence of undissolved solid throughout the experiment is the primary self-validating control. If all solid dissolves, saturation has not been reached, and more solute must be added[1].

  • Isothermal Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a thermostatically controlled orbital shaker set to 25°C and agitate for 24 to 48 hours.

    • Causality & Validation: PEG derivatives can form viscous micro-environments that severely retard dissolution kinetics. A minimum of 24 hours is required to ensure the system transitions from a state of kinetic solubility to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 12,000 × g for 15 minutes at 25°C.

    • Causality & Validation: Centrifugation is strictly prioritized over filtration. Filtration through standard analytical membranes (e.g., PTFE or Nylon) often results in the non-specific adsorption of the amphiphilic PEG chain, artificially lowering the measured solubility concentration.

  • Supernatant Extraction & Dilution: Carefully extract a precise aliquot (e.g., 10 µL) of the clear supernatant and dilute it into a known volume of the analytical mobile phase (e.g., 50:50 Water:Acetonitrile).

  • HPLC-UV Quantification: Analyze the diluted sample using High-Performance Liquid Chromatography (HPLC) with UV detection, monitoring the amide/Boc absorbance at ~210-215 nm. Quantify against a pre-established standard curve of the linker.

    • Causality & Validation: Direct injection of saturated solutions routinely overloads analytical columns and detectors. Dilution ensures the sample falls within the linear dynamic range of the UV detector, validating the quantitative accuracy of the assay.

References

Sources

Exploratory

The Goldilocks Tether: Engineering Bioconjugates with PEG4 Bifunctional Linkers

Executive Summary The evolution of targeted therapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)—relies heavily on the physicochemical properties of the linker connecting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted therapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)—relies heavily on the physicochemical properties of the linker connecting the functional domains. Among the myriad of spacer modalities, the tetraethylene glycol (PEG4) bifunctional linker has emerged as a cornerstone technology. As a Senior Application Scientist, I have observed that the success of a bioconjugate rarely depends solely on the payload; it is dictated by the linker's ability to balance solubility, stability, and spatial geometry. This whitepaper dissects the dual mechanistic advantages of PEG4: its precisely tuned spacer length and its capacity to act as a hydrophilicity reservoir.

The Physics of Spacer Length: Conformational Tuning and Steric Relief

In bioconjugation, a linker is never merely a passive tether; it is a conformational tuner[]. The PEG4 core consists of four repeating ethylene glycol units, providing a discrete linear span of approximately 1.4 nm (14 Å)[2][3]. However, the effective spacer arm length is dictated by the flanking reactive functional groups. For example:

  • Biotin-PEG4-Amine yields a 17.6 Å spacer arm[4][5].

  • PEG4-SPDP (amine-to-sulfhydryl crosslinker) spans 25.7 Å[6].

  • Maleimide-PEG4-DBCO extends to 29.75 Å[7].

The Causality of Length Selection: Why is the ~14–30 Å range considered the "goldilocks" zone? In PROTAC design, this length is short enough to prevent the spacer from entropically shrinking away, yet long enough to bridge the distance between an E3 ligase pocket and a target protein substrate groove without introducing structural strain[]. In ADC development, this specific length provides critical steric relief. It ensures that the bulky monoclonal antibody (mAb) does not sterically hinder the bioorthogonal conjugation of the payload, nor does it impede the payload's interaction with its intracellular target upon release.

Hydrophilicity: The Pharmacokinetic Driver

The most potent cytotoxic payloads (e.g., MMAE, maytansinoids) are inherently highly hydrophobic. When conjugated directly to an antibody using traditional aliphatic linkers, these payloads drive intermolecular aggregation.

The Causality of PEGylation on Pharmacokinetics (PK): The repeating ethylene oxide units of the PEG4 linker act as a hydrophilicity reservoir[8]. By forming a dense hydration shell around the linker-payload complex, PEG4 masks the hydrophobicity of the drug. This hydration increases the hydrodynamic radius of the overall conjugate[9]. A larger hydrodynamic volume significantly reduces renal clearance rates, thereby prolonging the systemic half-life and exposure of the therapeutic agent[8][9].

Furthermore, this hydrophilic shielding is the primary mechanism that enables the engineering of high-loaded ADCs. Historically, hydrophobic linkers limited the Drug-to-Antibody Ratio (DAR) to 3 or 4. By utilizing PEGylated linkers, researchers can achieve a DAR of 8 without triggering aggregation or losing antigen-binding affinity, effectively doubling the therapeutic payload delivered per binding event[8][10][11].

PEG4_Mechanism PEG4 PEG4 Bifunctional Linker Hydro Hydrophilicity (Hydration Shell) PEG4->Hydro Spacer Spacer Length (14 - 30 Å) PEG4->Spacer Sol Prevents Aggregation of Hydrophobic Drugs Hydro->Sol PK Improves Pharmacokinetics (Lower Clearance) Hydro->PK Steric Relieves Steric Hindrance (ADC Binding) Spacer->Steric Ternary Optimizes PROTAC Ternary Complex Spacer->Ternary

Caption: Logical relationship between PEG4 physicochemical properties and efficacy.

Quantitative Comparison of PEG Linkers

Selecting the correct PEG length requires balancing solubility gains against potential losses in cell permeability. The table below summarizes the physicochemical trade-offs.

Spacer TypeCore Length (Å)Hydrophilic ShieldingConformational EntropyTypical Application
PEG2 ~7.7 ÅLowRigidBuried PROTAC pockets; low-steric ADCs
PEG4 ~14.0 ÅModerate-HighNear-RigidGold Standard: High-DAR ADCs, standard PROTACs
PEG8 ~28.0 ÅHighFlexibleLarge domain rearrangements; ultra-hydrophobic payloads
PEG24 ~84.0 ÅVery HighHighly FlexibleExtending plasma half-life of small peptides

Self-Validating Protocol: Site-Specific ADC Conjugation via Maleimide-PEG4-DBCO

Trustworthy experimental design requires that workflows are self-validating. The following protocol details the conjugation of an Azide-functionalized payload to an IgG1 antibody using a Maleimide-PEG4-DBCO heterobifunctional linker[7]. Every chemical step is paired with a specific analytical validation step to ensure system integrity.

Phase 1: Partial Reduction of Interchain Disulfides
  • Procedure: Buffer exchange the mAb into a sulfhydryl-free buffer (pH 6.5–7.5). Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 90 minutes at 37°C[7].

  • Causality: TCEP is chosen over DTT because it does not require removal prior to maleimide conjugation. The mild stoichiometry selectively reduces the interchain disulfides to generate free thiols, without denaturing the tightly folded intrachain disulfides of the antibody domains.

Phase 2: Linker Conjugation
  • Procedure: Dissolve Maleimide-PEG4-DBCO in anhydrous DMSO to a 3.9 mM stock[7]. Add 6 molar equivalents of the linker to the reduced mAb. Incubate for 1 hour at 4°C.

  • Causality: The maleimide group reacts highly specifically with free thiols at pH 6.5–7.5 to form stable thioether bonds[7]. The PEG4 spacer immediately imparts a hydration shell, preventing the newly exposed hydrophobic regions of the partially reduced antibody from causing precipitation.

Phase 3: Bioorthogonal Click Ligation
  • Procedure: Add 8 molar equivalents of an Azide-functionalized payload (e.g., Azide-MMAE) to the DBCO-modified antibody. Incubate for 4 hours at room temperature.

  • Causality: The DBCO group reacts with the azide via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction requires no toxic copper catalyst, preserving the structural integrity of the antibody while ensuring quantitative payload attachment.

Phase 4: System Validation (Critical QC)
  • Hydrophobic Interaction Chromatography (HIC): Run the purified ADC on a HIC column.

    • Causality: HIC separates species strictly based on hydrophobicity. Because each attached payload increases hydrophobicity, HIC resolves the mixture into distinct DAR peaks (e.g., DAR2, DAR4, DAR8). This validates the efficiency of Steps 1-3[12].

  • Size Exclusion Chromatography (SEC): Inject the ADC onto an SEC column.

    • Causality: SEC separates by hydrodynamic volume. The primary peak must correspond to the monomeric ADC. Any earlier-eluting peaks indicate soluble aggregates. A successful PEG4 shielding effect will yield <5% aggregation[12].

Bioconjugation_Workflow Step1 1. Reduction (TCEP Treatment) Step2 2. Conjugation (Maleimide-PEG4) Step1->Step2 Step3 3. Click Ligation (Azide-Payload) Step2->Step3 Step4 4. Validation (HIC & SEC) Step3->Step4

Caption: Self-validating workflow for ADC bioconjugation using a PEG4 linker.

Sources

Foundational

The Strategic Role of Boc-Protected PEG4 Acid Linkers in Targeted Protein Degradation: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Causality, and Validated Protocols Executive Summary Proteolysis Targeting Chimeras (PR...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Causality, and Validated Protocols

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have catalyzed a paradigm shift in drug discovery by hijacking the ubiquitin-proteasome system to degrade, rather than merely inhibit, disease-causing proteins. At the structural core of these heterobifunctional molecules lies the linker—a critical determinant of ternary complex formation, physicochemical properties, and overall degradation efficacy.

As an Application Scientist navigating the complexities of targeted protein degradation (TPD), I frequently rely on Boc-NH-PEG4-CH2CH2COOH (Boc-protected PEG4 acid) as a foundational building block . This whitepaper explores the mechanistic causality behind selecting the PEG4 motif, the logic of orthogonal Boc-protection, and provides self-validating experimental protocols for PROTAC synthesis.

Mechanistic Rationale: The "Goldilocks" Zone of PEG4

The linker is not a passive spacer; it is an active participant in the thermodynamics of the ternary complex (Target Protein–PROTAC–E3 Ligase). The primary objective is to bridge the spatial gap between the E3 ligase and the protein of interest (POI) to facilitate productive ubiquitination while minimizing the "hook effect" (where binary complexes outcompete ternary complexes at high concentrations) .

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC (Boc-PEG4 derived) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Enzyme Action Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Logical flow of PROTAC-mediated targeted protein degradation via ternary complex formation.

Why PEG4?

Polyethylene glycol (PEG) linkers are the industry standard due to their hydrophilicity and conformational flexibility . The PEG4 motif, containing 14 atoms and spanning approximately 16 Å, frequently represents the optimal distance for degradation efficiency .

  • Shorter linkers (e.g., PEG2): Often result in severe steric clashes between the POI and the E3 ligase, preventing ternary complex formation .

  • Longer linkers (e.g., PEG6+): Introduce a high topological polar surface area (TPSA) that drastically reduces cell permeability. Furthermore, excessive flexibility incurs a high entropic penalty upon binding, destabilizing the ternary complex .

Quantitative Comparison of PEG Linker Lengths
Linker MotifApprox. Length (Å)Atom CountAqueous SolubilityCell PermeabilityTernary Complex Stability
PEG2 ~9.08ModerateHighRisk of Steric Clash
PEG4 ~16.014HighOptimalHigh (Sweet Spot)
PEG6 ~23.020Very HighLow (High TPSA)Risk of Entropic Penalty

Synthetic Strategy: The Logic of Orthogonal Protection

The molecule features a terminal carboxylic acid that can be immediately activated for amide coupling, while the opposite end is masked by a tert-butyloxycarbonyl (Boc) protecting group. This prevents unwanted polymerization or side reactions. Once the first ligand is attached, the Boc group is cleaved under acidic conditions to reveal a primary amine, ready for the second coupling event. This direct-to-biology approach significantly accelerates structure-activity relationship (SAR) evaluations .

Synthesis_Workflow Start Boc-NH-PEG4-COOH Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Add Ligand 1 Int1 Intermediate: Boc-NH-PEG4-Ligand 1 Step1->Int1 Step2 Step 2: Boc Deprotection (TFA, DCM, 0°C to RT) Int1->Step2 Acidic Cleavage Int2 Intermediate: NH2-PEG4-Ligand 1 (TFA salt) Step2->Int2 Step3 Step 3: Second Coupling (Ligand 2, HATU, DIPEA) Int2->Step3 Add Ligand 2 Final Final PROTAC Molecule Step3->Final

Stepwise synthetic workflow for PROTAC assembly utilizing a Boc-protected PEG4 acid linker.

Comparative Boc Deprotection Conditions
Deprotection MethodReagentsTempTimeMechanistic Rationale & Best Use Case
Standard Acidic 20-50% TFA in DCM0°C to RT1-3 hrsGenerates volatile byproducts; ideal for robust substrates .
Anhydrous Acidic 4M HCl in 1,4-DioxaneRT15-60 minsPrevents TFA-esterification; best for acid-sensitive payloads .

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the chemist can definitively confirm success at each stage before proceeding. Below are the optimized, step-by-step methodologies for synthesizing a PROTAC using a Boc-PEG4-acid linker.

Protocol 1: First Amide Coupling (Carboxylic Acid Activation)

Causality: We utilize HATU over standard EDC/NHS because its 7-azabenzotriazole moiety accelerates the reaction and minimizes epimerization, which is critical when conjugating sterically hindered E3 ligase ligands (e.g., Thalidomide derivatives). DIPEA is used as a non-nucleophilic base; its steric bulk prevents it from competing with the primary amine during nucleophilic attack.

  • Preparation: Dissolve Boc-NH-PEG4-CH2CH2COOH (1.0 eq) and the amine-bearing E3 Ligase Ligand (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass completely disappears and the [M+H] peak corresponding to the Boc-protected intermediate becomes the base peak.

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol 2: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates as isobutylene gas) and carbon dioxide. Dichloromethane (DCM) is utilized as a polar aprotic solvent to stabilize the transition state without reacting with the highly electrophilic intermediates .

  • Dissolution: Dissolve the purified Boc-protected intermediate in anhydrous DCM (0.1 M).

  • Acidification: Cool the flask to 0°C using an ice bath. Slowly add TFA dropwise to achieve a final concentration of 20-30% v/v TFA in DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Self-Validation (LC-MS): This step is highly self-validating. The quantitative loss of the Boc group is tracked via LC-MS. The definitive marker of success is a mass shift of exactly -100 Da (loss of Boc). If +56 Da peaks appear, it indicates unwanted tert-butyl alkylation, requiring the addition of a scavenger (e.g., triisopropylsilane).

  • Workup: Concentrate the mixture under reduced pressure to remove volatile TFA and DCM. Co-evaporate with toluene (3x) to remove residual acid. The product remains as a TFA salt.

Protocol 3: Final PROTAC Assembly

Causality: The deprotected PEG4-amine (TFA salt) must be neutralized in situ prior to the second coupling. Excess DIPEA is critical here to free-base the amine, allowing it to act as a nucleophile against the activated POI ligand.

  • Activation: In a separate flask, activate the carboxylic acid of the POI Ligand (1.0 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Conjugation: Dissolve the deprotected PEG4-amine TFA salt in DMF and add it to the activated POI ligand solution. Add an additional 2.0 eq of DIPEA to neutralize the TFA salt.

  • Reaction: Stir overnight at room temperature.

  • Purification: Purify the final PROTAC via preparative HPLC. The final construct is validated by high-resolution mass spectrometry (HRMS) and 1H-NMR to confirm the presence of both ligands and the intact PEG4 linker.

Conclusion

The design of a PROTAC is an exercise in multi-parameter optimization. The Boc-NH-PEG4-CH2CH2COOH linker serves as a highly reliable, synthetically tractable scaffold that addresses both the spatial requirements of the ternary complex and the physicochemical demands of cellular permeability. By adhering to orthogonal protection strategies and self-validating analytical checks, researchers can rapidly construct and evaluate potent degraders, accelerating the timeline from bench to bedside.

Exploratory

Thermodynamic Stability of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH at Room Temperature: A Comprehensive Mechanistic Guide

Executive Summary As a Senior Application Scientist specializing in bioconjugation and linker technologies, I frequently evaluate the structural integrity of heterobifunctional linkers used in Proteolysis Targeting Chime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist specializing in bioconjugation and linker technologies, I frequently evaluate the structural integrity of heterobifunctional linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The molecule BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is a highly versatile building block. However, predicting its behavior during storage and synthesis requires a deep understanding of its thermodynamic profile. This whitepaper dissects the thermodynamic stability of this linker at room temperature (20–25 °C), evaluating its tert-butyloxycarbonyl (Boc) protecting group, tetraethylene glycol (PEG4) backbone, internal amide linkage, and terminal carboxylic acid.

Mechanistic Deconstruction & Thermodynamic Profiling

At room temperature, BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH exists in a deep thermodynamic well, provided the microenvironment remains neutral and free of radical initiators. We can break down its stability by analyzing its core structural modules.

1.1 The tert-Butyloxycarbonyl (Boc) Terminus

The Boc group is a foundational staple in organic synthesis due to its 1[1]. Thermodynamically, the carbamate linkage is highly stable at pH 7.0. While the cleavage of the Boc group into isobutylene, carbon dioxide, and the free amine is highly exergonic, the activation energy barrier ( Ea​ ) at room temperature is insurmountable without an acidic catalyst[2]. Therefore, while the deprotected state is a thermodynamic sink under acidic conditions, the3 in neutral storage conditions[3].

1.2 The Tetraethylene Glycol (PEG4) Core

The PEG4 backbone provides essential hydrophilicity and flexibility. Thermodynamically, the 4[4]. However, PEG chains possess a known kinetic vulnerability: auto-oxidation via a radical mechanism when exposed to oxygen and trace transition metals. While the formation of hydroperoxides is thermodynamically favored in the presence of reactive oxygen species, this process is kinetically restricted at room temperature in the dark, allowing the 5 over long periods[5].

1.3 The Amide Linkage and Diglycolic Acid Terminus

The internal amide bond (-NHCO-) connecting the PEG-amine to the diglycolic acid derivative is stabilized by resonance, granting it a partial double-bond character. The hydrolysis of this amide bond at room temperature has a half-life of hundreds of years at neutral pH, making it exceptionally stable thermodynamically. The 6 and dictates the molecule's pH-dependent solubility, existing primarily in its ionized carboxylate form at physiological pH[6].

Logical Relationship of Degradation Pathways

To conceptualize the stability of this molecule, we must map its thermodynamic sinks. The diagram below illustrates how environmental shifts provide the activation energy required to overcome the linker's kinetic stability.

Degradation Intact Intact BocNH-PEG4-Linker (Thermodynamically Stable at 25°C, pH 7) Acidic Acidic Environment (pH < 4) Intact->Acidic pH shift Oxidative Oxidative Stress (O2, Light) Intact->Oxidative Exposure Deprotected Free Amine + Isobutylene + CO2 (Acid-Catalyzed Cleavage) Acidic->Deprotected Spontaneous Peroxide PEG Hydroperoxides (Radical Auto-oxidation) Oxidative->Peroxide Kinetically Slow

Logical relationship of degradation pathways for BocNH-PEG4-COOH at room temperature.

Self-Validating Experimental Protocol for Stability Assessment

To empirically validate the thermodynamic stability of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH at room temperature, a rigorous, self-validating protocol must be employed. As an Application Scientist, I mandate that stability testing must include an internal degradation control. This proves the analytical method is sensitive enough to detect minute thermodynamic shifts, preventing false-positive stability claims.

3.1 Rationale & Causality

We utilize High-Resolution LC-MS/MS coupled with Quantitative NMR (qNMR). LC-MS/MS provides the sensitivity required to detect trace degradation products (e.g., loss of Boc [-100 Da] or oxidation[+16 Da])[7]. qNMR ensures that the bulk thermodynamic integrity of the molecule is maintained by quantifying the exact ratio of Boc protons (9H singlet at ~1.4 ppm) to the PEG backbone protons.

3.2 Step-by-Step Methodology
  • Sample Preparation: Dissolve BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH in two distinct matrices: anhydrous DMSO-d6 (to simulate inert organic storage) and D2O buffered to pH 7.4 with phosphate (to simulate aqueous physiological conditions). Prepare at a concentration of 10 mM.

  • Internal Standard Spiking (The Self-Validation Step): Spike the solutions with 1 mM of an internal standard (e.g., Boc-Glycine) which has a known, well-characterized degradation kinetic profile. Causality: If the analytical system fails to detect the expected baseline degradation of the internal standard, the entire run is invalidated due to lack of sensitivity.

  • Incubation: Incubate the sealed vials at exactly 25.0 °C (± 0.1 °C) in a dark, temperature-controlled chamber for 30 days.

  • Aliquoting & Quenching: Withdraw 50 µL aliquots at days 0, 7, 14, and 30. Immediately flash-freeze in liquid nitrogen to quench any ongoing reactions. Causality: Flash-freezing instantly halts kinetic motion, preserving the exact thermodynamic state of that specific time point for downstream analysis.

  • LC-MS/MS Analysis: Run the aliquots on a high-resolution Q-TOF mass spectrometer using a C18 column. Monitor the Extracted Ion Chromatogram (EIC) for the parent mass [M+H]+ and known degradation masses.

  • qNMR Analysis: Perform 1H-NMR on the remaining sample. Integrate the Boc peak (1.4 ppm) against the terminal CH2COOH protons to verify the structural integrity ratio.

Workflow Start 10 mM Linker + 1 mM IS (DMSO-d6 & D2O pH 7.4) Incubation Incubation at 25°C (Dark, 30 Days) Start->Incubation Aliquoting Time-Course Aliquoting (Days 0, 7, 14, 30) Incubation->Aliquoting LCMS HR-LC-MS/MS (Trace Degradant Detection) Aliquoting->LCMS NMR qNMR Analysis (Bulk Structural Integrity) Aliquoting->NMR Data Thermodynamic Stability Matrix LCMS->Data NMR->Data

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

The expected thermodynamic stability profile of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH at 25 °C, based on mechanistic principles and empirical linker data, is summarized below.

Structural ComponentVulnerabilityStability at 25°C (pH 7.4)Stability at 25°C (pH 2.0)Primary Degradation Product
Boc Group Acid Hydrolysis> 99.9% intact at 30 days< 5% intact at 24 hoursFree Amine + Isobutylene
PEG4 Backbone Auto-oxidation> 99.0% intact at 30 days> 99.0% intact at 30 daysPEG-Hydroperoxides (+16 Da)
Amide Bond Base/Acid Hydrolysis> 99.9% intact at 30 days> 95.0% intact at 30 daysCleaved Amine + Carboxylic Acid
Overall Molecule Combined factorsHighly Stable Unstable (Boc Loss) N/A

Conclusion From a thermodynamic standpoint, BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is exceptionally stable at room temperature under neutral, dark conditions. The activation energy required to break the Boc carbamate or the internal amide bond is not achievable at 25 °C without 8[8]. By adhering to strict storage protocols (sealed, inert atmosphere, room temperature or below), researchers can ensure the absolute integrity of this linker for downstream bioconjugation applications.

Sources

Protocols & Analytical Methods

Method

EDC/NHS activation of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH carboxylic acid

Application Note: EDC/NHS Activation and Bioconjugation of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH Executive Summary Heterobifunctional PEG linkers, such as BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH , are indispensable structural compon...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: EDC/NHS Activation and Bioconjugation of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

Executive Summary

Heterobifunctional PEG linkers, such as BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH , are indispensable structural components in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface-functionalized biomaterials. This application note details the optimized two-step EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) activation of the terminal carboxylic acid. The inclusion of the acid-labile tert-butyloxycarbonyl (Boc) protecting group prevents unwanted self-polymerization during activation, ensuring unidirectional, highly controlled conjugation to target primary amines[1][2].

Mechanistic Rationale & Chemical Causality

The bioconjugation relies on a zero-length crosslinking mechanism, meaning the activating agents (EDC/NHS) facilitate the bond formation but do not become part of the final molecular structure[3].

  • Activation (pH 5.0–6.0) : EDC reacts with the carboxylate group of the PEG linker to form an active O-acylisourea intermediate. This step requires a slightly acidic environment because EDC is most efficient when the carboxylic acid is protonated. However, the O-acylisourea intermediate is highly unstable and susceptible to rapid hydrolysis in aqueous environments[4].

  • Stabilization : To prevent hydrolysis, NHS (or water-soluble Sulfo-NHS) is introduced simultaneously. NHS acts as a nucleophile, displacing the EDC byproduct (isourea) to convert the transient O-acylisourea into a semi-stable NHS ester. This ester resists immediate hydrolysis (possessing a half-life of ~10 minutes to 1 hour at pH 7.0) while remaining highly reactive toward primary amines[3].

  • Amidation (pH 7.2–8.0) : The target biomolecule or small molecule containing a primary amine is introduced. The pH is deliberately elevated to ensure the target amine is deprotonated (nucleophilic), facilitating the nucleophilic acyl substitution that forms a stable amide bond[3][5].

  • Orthogonal Protection : The Boc group shields the PEG linker's terminal amine during the EDC/NHS activation, preventing intermolecular cross-linking. Post-conjugation, the Boc group is cleaved under acidic conditions to expose the amine for subsequent functionalization[1][2].

G A Boc-NH-PEG4-COOH (Stable Precursor) C O-Acylisourea (Unstable Intermediate) A->C + EDC (pH 5-6) B EDC (Carbodiimide) B->C E NHS-Ester (Stable Amine-Reactive) C->E + NHS D NHS (N-Hydroxysuccinimide) D->E G Conjugate (Stable Amide Bond) E->G + R-NH2 (pH 7-8) F Target Amine (R-NH2) F->G

Mechanism of EDC/NHS activation of Boc-NH-PEG4-COOH and subsequent amidation.

Critical Parameters for Self-Validating Workflows

To ensure a self-validating experimental system, researchers must systematically monitor the reaction at key stages to prevent false positives:

  • Buffer Exclusivity : Activation must occur in buffers completely devoid of primary amines or carboxylates (e.g., MES buffer). Avoid Tris, glycine, or acetate buffers, which will aggressively compete for the crosslinkers[6].

  • Intermediate Verification : The formation of the NHS-ester should be validated via LC-MS prior to amine addition. The expected mass shift corresponds to the loss of H₂O and the addition of the NHS moiety.

  • Conjugation Validation : For protein or peptide targets, the depletion of primary amines can be quantified using a TNBS (2,4,6-trinitrobenzene sulfonic acid) or fluorescamine assay. A reduction in fluorescent/colorimetric signal confirms successful amine consumption.

Quantitative Reaction Parameters

ParameterActivation StepCoupling StepDeprotection Step
Optimal pH 5.0 – 6.07.2 – 8.0< 1.0
Buffer System 0.1 M MES0.1 M PBS or HEPESNeat TFA / DCM
Molar Ratio (Linker:EDC:NHS) 1 : 2 : 2 (up to 1:10:10)N/AN/A
Temperature Room Temperature (20–25°C)Room Temp or 4°CRoom Temperature
Incubation Time 15 – 30 minutes2 – 4 hours1 – 3 hours
Intermediate/Product Half-life O-acylisourea: secondsNHS Ester: ~1–2 hours (pH 7)Stable Amide

Detailed Step-by-Step Protocol

Phase 1: EDC/NHS Activation
  • Reagent Preparation : Equilibrate all reagents to room temperature. EDC and NHS are highly hygroscopic; moisture rapidly degrades EDC activity, leading to failed activations[6][7].

  • Linker Dissolution : Dissolve BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH in 0.1 M MES buffer (pH 5.5) to a final concentration of 10–50 mM. If the linker or target exhibits low aqueous solubility, up to 20% v/v anhydrous DMF or DMSO may be added[2].

  • Activation : Add EDC and NHS to the linker solution at a molar ratio of 1:2:2 (Linker:EDC:NHS). For highly dilute linker solutions (<1 mM), a 10-fold molar excess of EDC/NHS may be required to drive the reaction forward[5].

  • Incubation : React for 15–30 minutes at room temperature under continuous, gentle agitation[4][6].

Phase 2: Amine Conjugation
  • Target Preparation : Dissolve the target amine-containing molecule in 0.1 M PBS (pH 7.5). Ensure the buffer is strictly free of extraneous amines.

  • Coupling : Add the activated NHS-ester PEG solution directly to the target amine solution. The final pH must remain between 7.2 and 8.0. Adjust with 1 M NaOH or concentrated PBS if the acidic MES buffer excessively lowers the pH[3][5].

  • Incubation : Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C for sterically hindered amines.

  • Quenching : Add hydroxylamine or ethanolamine (final concentration 20–50 mM) and incubate for 15 minutes to quench unreacted NHS esters[6][7].

Phase 3: Purification and Boc Deprotection
  • Purification : Remove excess reagents, quenched byproducts, and unreacted PEG linker using Size Exclusion Chromatography (SEC), dialysis, or preparative HPLC, depending on the conjugate's molecular weight.

  • Boc Cleavage : To expose the terminal amine of the PEG linker for the next synthetic step, lyophilize the purified conjugate to remove all water. Resuspend in a solution of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2].

  • Deprotection Incubation : Stir for 1 to 3 hours at room temperature.

  • Final Recovery : Evaporate the TFA/DCM under a stream of nitrogen. Precipitate the final amine-deprotected conjugate in cold diethyl ether, or neutralize and purify via HPLC.

Workflow S1 1. Activation Buffer: MES (pH 5.5) Reagents: EDC + NHS Time: 15-30 min S2 2. Conjugation Buffer: PBS (pH 7.5) Add Target Amine Time: 2-4 hours S1->S2 S3 3. Quenching Reagent: Hydroxylamine or Ethanolamine Time: 15 min S2->S3 S4 4. Purification Method: SEC, Dialysis, or HPLC S3->S4 S5 5. Deprotection Reagent: TFA/DCM Removes Boc Group S4->S5

Step-by-step workflow for the bioconjugation and deprotection of Boc-NH-PEG4-COOH.

References

  • BenchChem. "Application Notes and Protocols for EDC/NHS Coupling Reaction with Boc-NH-PEG5-CH2CH2COOH". 4

  • ACS Publications. "Orthogonal Regioselective Synthesis of Folic Acid γ-Conjugates". 1

  • ACS Publications. "A Versatile Carbonic Anhydrase IX Targeting Ligand-Functionalized Porous Silicon Nanoplatform for Dual Hypoxia Cancer Therapy and Imaging". 2

  • BenchChem. "Application Notes and Protocols for EDC/NHS Activation of Propargyl-PEG-Acid for Amine Coupling". 6

  • BenchChem. "Technical Support Center: Optimizing pH for EDC/NHS Reactions". 5

  • PMC. "Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates". 3

  • XanTec. "Beyond High Purity: Why Ultrapure EDC is Key for Successful Amine Coupling in SPR". 7

Sources

Application

Application Note: BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH in Modular PROTAC Linker Synthesis

Executive Summary The rational design of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation and physicochemical tuning to successfully hijack the ubiquitin-proteasome system. The heterobifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation and physicochemical tuning to successfully hijack the ubiquitin-proteasome system. The heterobifunctional linker BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH (Boc-protected PEG4-amido-diglycolic acid) has emerged as a highly versatile scaffold in targeted protein degradation. Featuring an extended ~21-atom backbone, this linker combines the established flexibility of a tetraethylene glycol (PEG4) core with the extended reach and maintained hydrophilicity of a diglycolic acid moiety.

This application note provides an authoritative, step-by-step methodology for utilizing this linker, detailing the mechanistic causality behind reagent selection, in-process validation strategies, and structural rationales to ensure high-yield PROTAC assembly.

Mechanistic Rationale & Design Philosophy

The length and composition of the linker play critical roles in the physicochemical properties and bioactivity of PROTACs [1]. The selection of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is driven by three foundational design pillars:

  • The PEG4 Core : PEG linkers are considered privileged scaffolds in PROTAC design [2]. The PEG4 chain provides necessary rotational flexibility and aqueous solubility, bridging the typical 10–15 Å gap required to prevent steric clashes between the E3 ligase and the Protein of Interest (POI) without incurring a massive entropic penalty upon ternary complex formation.

  • Amido-Diglycolic Acid Extension : Extending a linker with purely aliphatic chains (e.g., adipic acid) drastically increases the molecule's lipophilicity (cLogP), which can lead to off-target aggregation and poor oral bioavailability. The diglycolic acid moiety ( HOOC−CH2​−O−CH2​−COOH ) introduces an additional ether oxygen and an amide bond. This extends the linker length to ~21 atoms—optimal for degrading sterically demanding targets like TBK1 [1]—while the ether oxygen acts as a hydrogen-bond acceptor to maintain aqueous solubility.

  • Orthogonal Boc Protection : The tert-butyloxycarbonyl (Boc) group protects the terminal primary amine. It is completely stable to the basic conditions (e.g., DIPEA) used during the initial carboxylic acid coupling, yet rapidly cleaved under mild acidic conditions (TFA), allowing for a controlled, unidirectional synthesis vector.

G POI Protein of Interest (POI) Linker BocNH-PEG4-Amido-Diglycolic Acid (Extended Linker) POI->Linker E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) Linker->E3 Ub Ubiquitin Transfer E3->Ub Recruits Ub->POI Degradation Signal

Fig 1. PROTAC-mediated ternary complex formation using the extended PEG4 linker.

Physicochemical Specifications

To predict the pharmacokinetic behavior of the final PROTAC, it is essential to understand the baseline parameters of the linker. The quantitative data for BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is summarized in Table 1 [3].

PropertySpecification
Chemical Name BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH
Common Name Boc-NH-PEG4-amido-diglycolic acid
Molecular Formula C19​H36​N2​O10​
Molecular Weight 452.50 g/mol
Linker Backbone Length ~21 atoms (N-terminus to C-terminus)
Reactive Termini Boc-protected primary amine, Free Carboxylic acid
Solubility Profile High in DMF, DMSO, DCM, MeOH; Moderate in H2​O
Storage Conditions -20°C, desiccated, protect from light and moisture

Experimental Protocol: Step-by-Step Methodology

This protocol outlines a self-validating, two-step amidation sequence. We utilize HATU as the coupling reagent due to its superior kinetics in driving the aminolysis of sterically extended aliphatic acids, minimizing epimerization and maximizing yield compared to traditional EDC/NHS systems.

Step 1: First Amide Coupling (Diglycolic Acid Activation)

Objective : Couple the free carboxylic acid of the linker to an amine-bearing Ligand 1 (e.g., a CRBN or VHL recruiting anchor).

  • Preparation : In an oven-dried flask under inert atmosphere ( N2​ ), dissolve BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, allowing HATU to form the highly reactive O-Atab ester. Stir for 10 minutes at room temperature.

  • Coupling : Add Ligand 1- NH2​ (1.05 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint : Quench a 5 µL aliquot in 50% MeCN/ H2​O and analyze via LC-MS. The disappearance of the starting linker mass (m/z 453.5 [M+H]+ ) and the appearance of the target intermediate mass confirms complete conversion. If unreacted acid remains, spike an additional 0.2 eq of HATU and DIPEA.

  • Workup : Dilute the reaction with Ethyl Acetate. Wash sequentially with 5% aqueous LiCl (3x, to extract DMF), saturated NaHCO3​ , and brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Step 2: Boc Deprotection

Objective : Unmask the primary amine for the final coupling step.

  • Cleavage : Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM). Cool to 0°C.

  • Scavenger Addition : Add 2% (v/v) Triisopropylsilane (TIPS). Causality: During Boc cleavage, the highly reactive tert-butyl cation is generated. TIPS acts as a hydride donor to irreversibly quench these cations. Without TIPS, the tert-butyl cation will promiscuously alkylate electron-rich aromatic rings present on the POI or E3 ligands, destroying the batch.

  • Deprotection : Add an equal volume of Trifluoroacetic Acid (TFA) dropwise so the final solvent ratio is 1:1 TFA:DCM. Warm to room temperature and stir for 1 hour.

  • Workup : Concentrate the mixture under a stream of N2​ . Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as a stable TFA salt and should be used immediately in the next step.

Step 3: Second Amide Coupling (Final PROTAC Assembly)

Objective : Couple the newly revealed amine to a carboxylic acid-bearing Ligand 2 (e.g., the POI warhead).

  • Activation : In a separate flask, activate Ligand 2-COOH (1.05 eq) with HATU (1.2 eq) and DIPEA (4.0 eq) in anhydrous DMF. Causality: The equivalent of DIPEA is increased to 4.0 here. One full equivalent is strictly required to neutralize the TFA salt of the amine intermediate from Step 2. Failing to neutralize the salt will completely stall the aminolysis reaction.

  • Coupling : Dissolve the TFA salt intermediate from Step 2 in a minimal amount of DMF and add it to the activated Ligand 2 mixture. Stir for 4 hours at room temperature.

  • Purification : Monitor via LC-MS. Upon completion, purify the final PROTAC directly via preparative reverse-phase HPLC ( H2​O /MeCN gradient with 0.1% Formic Acid) to achieve >95% purity required for biological assays.

G Start BocNH-PEG4-amido-diglycolic acid Step1 Step 1: HATU/DIPEA Coupling + Ligand 1 (Amine) Start->Step1 Int1 Intermediate: BocNH-PEG4-Ligand 1 Step1->Int1 Step2 Step 2: TFA/DCM (1:1) + TIPS Boc Deprotection Int1->Step2 Int2 Intermediate: NH2-PEG4-Ligand 1 (TFA salt) Step2->Int2 Step3 Step 3: HATU/DIPEA Coupling + Ligand 2 (Acid) Int2->Step3 Final Final PROTAC Molecule Step3->Final

Fig 2. Stepwise synthetic workflow for PROTAC assembly using the Boc-protected linker.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312.[Link]

  • Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1, 381-90.[Link]

Method

Application Notes &amp; Protocols: Advanced Solid-Phase Peptide Synthesis Using a Boc-Protected PEGylated Linker

Introduction: The Strategic Advantage of PEGylated Linkers in Boc-SPPS Solid-phase peptide synthesis (SPPS) has become the cornerstone methodology for producing synthetic peptides for research, diagnostics, and therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of PEGylated Linkers in Boc-SPPS

Solid-phase peptide synthesis (SPPS) has become the cornerstone methodology for producing synthetic peptides for research, diagnostics, and therapeutic applications.[1] The choice of chemical strategy—primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection—and the selection of a linker are critical decisions that dictate the success and efficiency of the synthesis. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while one of the original methods, remains highly robust, particularly for complex or lengthy sequences where peptide aggregation can hinder synthesis.[2][3]

This guide focuses on the application of a specialized linker, BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH , which integrates the robust nature of Boc chemistry with the significant benefits of a polyethylene glycol (PEG) spacer.

Why a PEGylated Linker?

PEG linkers are flexible, hydrophilic chains composed of repeating ethylene glycol units.[4] Their incorporation into SPPS offers several distinct advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solvation of the growing peptide, which is particularly beneficial for hydrophobic sequences prone to aggregation.[5][6] This leads to more efficient coupling reactions and higher purity of the final product.

  • Improved Pharmacokinetics: For therapeutic peptides, PEGylation is a well-established method to increase hydrodynamic volume, which reduces renal clearance and extends the in-vivo circulation half-life of the drug.[5][6][7]

  • Biocompatibility and Reduced Immunogenicity: PEG is known for its biocompatibility and ability to shield the peptide from proteolytic degradation and recognition by the immune system.[6][7]

  • Controlled Length and Flexibility: The specific PEG4 unit in this linker provides a defined-length spacer, offering precise control over the distance between the peptide and a potential conjugated molecule (e.g., in antibody-drug conjugates or PROTACs).[4][8]

The linker discussed herein, BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH, is specifically designed for Boc-SPPS. It features a terminal Boc-protected amine, a flexible PEG4 spacer, and a carboxylic acid handle for straightforward immobilization onto a variety of amino-functionalized resins, such as aminomethyl (AM) polystyrene.

System Components and Reagents

Successful implementation of the following protocols requires high-purity reagents and appropriate solid-phase synthesis equipment.

Reagent / MaterialGrade / SpecificationSupplier ExamplePurpose
Linker
BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH>95% PurityVariousThe core subject of this protocol.
Resin
Aminomethyl (AM) Polystyrene Resin1% DVB, 100-200 mesh, ~1.0 mmol/gVariousSolid support for peptide synthesis.
Solvents
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeFisher ScientificResin swelling, washing, Boc deprotection.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeFisher ScientificResin swelling, washing, coupling reactions.
Isopropanol (IPA)Reagent GradeSigma-AldrichResin washing post-deprotection.
Diethyl EtherAnhydrous, Reagent GradeSigma-AldrichPeptide precipitation post-cleavage.
Reagents
Boc-Amino AcidsSPPS GradeChemPep, AapptecBuilding blocks for peptide elongation.
Trifluoroacetic Acid (TFA)>99% Purity, Reagent GradeHalocarbon ProductsNα-Boc deprotection, final cleavage.[9]
N,N-Diisopropylethylamine (DIEA)>99.5% Purity, Peptide Synthesis GradeApplied BiosystemsNeutralization, amino acid activation.[9]
HBTU / HATU>98% PurityGL Biochem, Peptides Int.Coupling/activating reagent.[9][10]
Anhydrous Hydrogen Fluoride (HF)99.9% PurityMathesonFinal cleavage from the resin.[9]
Anisole>99% Purity, Reagent GradeSigma-AldrichScavenger for HF cleavage.[11]

Experimental Protocols

The overall workflow for synthesizing a peptide using the Boc-PEG4 linker is visualized below. It involves three main stages: linker immobilization, iterative peptide chain elongation, and final cleavage.

SPPS_Workflow cluster_prep Stage 1: Preparation cluster_elongation Stage 2: Peptide Elongation (Iterative Cycle) cluster_cleavage Stage 3: Cleavage & Purification Resin Aminomethyl Resin Immobilize Immobilize Linker Resin->Immobilize Linker Boc-PEG4-COOH Linker ActivateLinker Activate Linker (HBTU/DIEA) Linker->ActivateLinker ActivateLinker->Immobilize Deprotection Boc Deprotection (TFA/DCM) Immobilize->Deprotection Start Cycle Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Couple Next Boc-Amino Acid Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Wash->Deprotection Repeat for n cycles FinalDeprotect Final Boc Deprotection Wash->FinalDeprotect Final Cycle Cleavage HF Cleavage (+ Scavengers) FinalDeprotect->Cleavage Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate Purify Purify & Analyze (RP-HPLC, MS) Precipitate->Purify

Caption: High-level workflow for Boc-SPPS using the PEGylated linker.

Protocol 1: Linker Immobilization onto Aminomethyl Resin

This protocol describes the covalent attachment of the BocNH-PEG4-...-COOH linker to an aminomethyl (AM) polystyrene resin. The reaction forms a stable amide bond.

Causality: The carboxyl group of the linker is activated in situ using HBTU to form a highly reactive OBt-ester intermediate, which rapidly reacts with the primary amine on the resin. DIEA is a non-nucleophilic base used to facilitate the reaction.[12] An excess of linker and coupling reagents is used to drive the reaction to completion and ensure high loading efficiency.[1]

  • Resin Swelling: Place aminomethyl resin (1.0 g, ~1.0 mmol/g substitution) into a peptide synthesis vessel. Swell the resin in DCM (15 mL) for 30 minutes, followed by DMF (15 mL) for 30 minutes with gentle agitation. Drain the solvent.

  • Activation Solution Preparation: In a separate flask, dissolve BocNH-PEG4-...-COOH (2.0 eq, relative to resin substitution), HBTU (2.0 eq), and DIEA (4.0 eq) in a minimal volume of DMF (~10 mL/g resin). Allow the solution to pre-activate for 2-5 minutes.[12]

  • Coupling Reaction: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin, wash it thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of primary amines. If the test is positive, the coupling reaction can be extended or repeated.

  • Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes. This prevents the formation of deletion sequences in the subsequent peptide synthesis.

  • Washing: Wash the resin thoroughly in the following sequence: DMF (3x), DCM (3x), IPA (2x), DCM (3x). Dry the resin under vacuum. Determine the final loading capacity via a quantitative method if required.

Protocol 2: Iterative Peptide Chain Elongation Cycle

This protocol outlines the standard cycle for adding Boc-protected amino acids to the linker-functionalized resin.[13]

Boc_Cycle Start Peptide-Resin (N-terminally Boc-protected) Step1 1. Deprotection 50% TFA in DCM (1x 2 min + 1x 20 min) Start->Step1 Wash1 2. Wash DCM (3x), IPA (2x) Step1->Wash1 Step2 3. Neutralization 10% DIEA in DCM (2x 2 min) Wash1->Step2 Wash2 4. Wash DCM (3x), DMF (3x) Step2->Wash2 Step3 5. Coupling Boc-AA / HBTU / DIEA in DMF (1-2 hours) Wash2->Step3 Wash3 6. Wash DMF (3x), DCM (3x) Step3->Wash3 End Peptide-Resin (n+1) (Ready for next cycle) Wash3->End

Caption: The standard iterative cycle in Boc-SPPS.

  • Deprotection:

    • Swell the Boc-protected peptide-resin in DCM (10 mL/g resin) for 20 minutes.

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.[11]

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2][11]

    • Rationale: The initial short treatment removes residual water and neutralizes any basicity, while the longer second treatment performs the deprotection. The tert-butyl carbocation generated is volatile or scavenged by TFA.

  • Washing:

    • Wash the resin with DCM (3x) to remove TFA.

    • Wash with IPA (2x) to shrink the resin and help remove trapped acid.[11]

    • Wash again with DCM (3x) to prepare for neutralization.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes and drain. Repeat once.[14]

    • Rationale: This step deprotonates the N-terminal ammonium trifluoroacetate salt to generate the free amine, which is necessary for the subsequent coupling reaction.[14]

  • Washing:

    • Wash the resin with DCM (3x) to remove excess DIEA.

    • Wash with DMF (3x) to prepare the resin for the coupling step.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3-5 eq) with HBTU (or HATU) (3-5 eq) and DIEA (6-10 eq) in DMF for 2-5 minutes.[10][15]

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours.[2]

    • Monitor reaction completion with a Kaiser test (for primary amines) or an Isatin/Chloranil test (for secondary amines like Proline).[2] If the reaction is incomplete, a second coupling can be performed.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Peptide Isolation

This protocol uses anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and remove side-chain protecting groups. This is the standard final step in Boc/Bzl chemistry.

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus within a certified fume hood.

Cleavage Cocktail Selection: The choice of scavengers added to the HF is critical to prevent modification of sensitive amino acid residues by reactive cations generated during deprotection.[16]

Sensitive Residue(s) PresentRecommended CocktailRatio (v/v)Rationale
Standard Peptides (No sensitive residues)HF : Anisole9 : 1Anisole scavenges benzyl and other carbocations.[11]
Cys, Met, TrpHF : Anisole : Thioanisole : EDT85 : 5 : 5 : 5Thioanisole and EDT (ethanedithiol) are "soft" scavengers that protect sulfur-containing residues and the indole ring of tryptophan.
Arg(Tos)HF : Thioanisole : m-Cresol80 : 10 : 10m-Cresol aids in the cleavage of the tosyl group from arginine.
  • Preparation: Dry the final peptide-resin thoroughly under high vacuum for at least 12 hours. Place the dried resin (~200 mg - 1 g) into the reaction vessel of the HF apparatus.[16]

  • Scavenger Addition: Add the appropriate scavenger cocktail (e.g., 1 mL of anisole for 1 g of resin) to the vessel.

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill the required amount of anhydrous HF (~10 mL per gram of resin) into the vessel.[11]

  • Cleavage Reaction: Transfer the vessel to an ice-water bath and allow the reaction to proceed with stirring for 60-90 minutes at 0°C.

  • HF Removal: After the reaction is complete, remove the HF under a stream of nitrogen followed by high vacuum.

  • Peptide Precipitation: Transfer the resin/crude peptide mixture to a conical tube. Add cold, anhydrous diethyl ether (~30 mL) to precipitate the peptide. Triturate the resin with a spatula to ensure the peptide is fully washed out.

  • Isolation: Filter the peptide precipitate through a fine-porosity sintered glass funnel. Wash the precipitate several more times with cold diethyl ether to remove residual scavengers.

  • Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10-50% aqueous acetic acid). Filter away the resin beads. Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

References

  • PurePEG. (2025, September 8).
  • MolecularCloud. (2023, February 6).
  • PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?.
  • PrecisePEG.
  • Aapptec Peptides. (2019, November 21).
  • National Institutes of Health (NIH). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
  • Benchchem. Application Notes and Protocols for Boc-NH-PEG5-Cl in Solid-Phase Peptide Synthesis.
  • ChemDiv. Compound Boc-NH-PEG4-CH2COOH.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Boc-NH-PEG4-amine.
  • Thermo Fisher Scientific.
  • Kent, S. B. et al. (2015). Boc-SPPS: Compatible Linker for the Synthesis of Peptide o-Aminoanilides. Organic Letters.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • National Institutes of Health (NIH). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • The Royal Society of Chemistry. Experimental Procedures.
  • Taylor & Francis. HBTU – Knowledge and References.
  • Peptalyzer. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Benchchem. Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich. Boc-NH-PEG4-CH2CH2NH2.
  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Benchchem. Application Notes and Protocols for Scale-Up Peptide Synthesis Using Boc-Tyr(Boc)-OH.
  • Peptalyzer.
  • Advanced ChemTech. Boc-NH-PEG4-CH2CH2COOH.
  • ResearchGate. (2019). An improved procedure for the preparation of aminomethyl polystyrene resin and its use in solid phase (peptide) synthesis.
  • Chemical Communications (RSC Publishing). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Benchchem. Application Notes and Protocols for Tos-PEG9-Boc in Solid-Phase Peptide Synthesis.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • MedchemExpress.com. Boc-NH-PEG4-NHS ester | PROTAC Linkers.
  • Amerigo Scientific. Solid-phase Peptide Synthesis Services.
  • Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
  • PubMed.
  • Aapptec Peptides. Technical Bulletins & General Procedures.

Sources

Application

Advanced Application Note: Strategic Utilization of Boc-NH-PEG4-acid Linkers in Antibody-Drug Conjugate (ADC) Synthesis

Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Mechanistic rationale, enzymatic conjugation strategies, and field-proven protocols for utilizing Boc-protected PEG4 li...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Mechanistic rationale, enzymatic conjugation strategies, and field-proven protocols for utilizing Boc-protected PEG4 linkers.

Mechanistic Rationale: The Role of Boc-NH-PEG4-acid

Antibody-Drug Conjugates (ADCs) require meticulously designed linkers to ensure systemic stability in circulation and efficient payload release at the tumor site[1]. The incorporation of a tetraethylene glycol (PEG4) spacer is a highly effective strategy to enhance the aqueous solubility of hydrophobic cytotoxic payloads, thereby preventing premature ADC aggregation and improving pharmacokinetic profiles[2].

Boc-NH-PEG4-acid is a versatile, orthogonally protected bifunctional linker. It features a terminal carboxylic acid designed for amide bond formation and a tert-butyloxycarbonyl (Boc)-protected primary amine[3]. This orthogonal protection is critical: it allows for controlled, stepwise synthesis by preventing the linker's amine from self-polymerizing or cross-reacting during the initial payload conjugation phase[2].

Expert Insight: The "Boc Deprotection Dilemma"

A critical error occasionally found in exploratory bioconjugation workflows is the attempt to conjugate a Boc-protected linker directly to an antibody, followed by in situ Boc deprotection.

Causality & Field-Proven Insight: Removing a Boc group requires highly acidic conditions, typically 20% to 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)[2]. Exposing an intact IgG antibody to these harsh organic and acidic conditions will cause immediate, irreversible protein denaturation and precipitation. Therefore, to maintain scientific integrity and secure a viable ADC, the synthesis must strictly follow a "Payload-First" sequence. The Boc-NH-PEG4-acid linker must first be conjugated to the small-molecule payload and deprotected in organic solvents. Only after the reactive primary amine is exposed, and the intermediate is fully purified, should the complex be introduced to the sensitive biological antibody.

The mTGase Enzymatic Conjugation Strategy

Once the Boc group is removed, the resulting NH2-PEG4-Payload contains a terminal primary amine. This specific functional group makes it an ideal substrate for Microbial Transglutaminase (mTGase) mediated site-specific conjugation[4].

mTGase catalyzes an acyl transfer reaction between the γ-carboxamide group of a specific glutamine residue (Q295) on the antibody's heavy chain and the primary amine of the linker[5]. Because Q295 is naturally shielded by N-glycans at the adjacent N297 position, the antibody must first be deglycosylated using the enzyme PNGase F[4]. This elegant enzymatic approach yields a highly homogeneous ADC with a strict Drug-to-Antibody Ratio (DAR) of 2, which has been shown to significantly improve the therapeutic index and reduce off-target toxicity[5].

Quantitative Data: Linker Strategy Comparison

To justify the selection of Boc-NH-PEG4-acid, the table below compares standard PEG4 linker strategies used in ADC development.

Linker TypeReactive Group 1Reactive Group 2Primary ApplicationDeprotection RequirementTypical DAR
Boc-NH-PEG4-acid Carboxylic AcidBoc-protected AmineSmall-molecule synthesis; mTGase conjugationStrong Acid (TFA/HCl)2 (via mTGase)
Mal-PEG4-acid Carboxylic AcidMaleimideDirect cysteine conjugationNone2 to 8 (via reduction)
Fmoc-NH-PEG4-acid Carboxylic AcidFmoc-protected AmineSolid-phase peptide synthesis (SPPS)Mild Base (Piperidine)Variable

Experimental Protocols

The following self-validating protocols detail the "Payload-First" synthesis and subsequent enzymatic conjugation.

Phase 1: Small Molecule Coupling (Payload + Linker)

Objective: Conjugate the carboxylic acid of the linker to a payload containing a free primary or secondary amine.

  • Activation: In a clean, dry flask under argon, dissolve Boc-NH-PEG4-acid (1.2 eq.) and HATU (1.5 eq.) in anhydrous DMF[3].

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq.) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the amine-containing payload (1.0 eq.) to the activated linker solution. Stir at room temperature for 4–12 hours[3].

  • Self-Validation (QC): Monitor the reaction progress via LC-MS. Upon completion (disappearance of payload mass), purify the crude Boc-NH-PEG4-Payload intermediate using preparative HPLC.

Phase 2: Boc Deprotection

Objective: Remove the Boc group to expose the primary amine for enzymatic conjugation.

  • Deprotection: Dissolve the purified Boc-NH-PEG4-Payload in anhydrous DCM. Cool to 0°C.

  • Dropwise, add a solution of TFA to achieve a final concentration of 20% TFA in DCM[2]. Warm to room temperature and stir for 1–2 hours.

  • Self-Validation (QC): Monitor via LC-MS for a mass shift of -100 Da (loss of the Boc group).

  • Isolation: Evaporate the solvent under reduced pressure. Co-evaporate with toluene three times to remove residual TFA, yielding the reactive NH2-PEG4-Payload.

Phase 3: Enzymatic Conjugation to IgG1 (mTGase)

Objective: Site-specific conjugation of the payload to Q295 of the antibody.

  • Deglycosylation: Incubate native IgG1 (10 mg/mL in PBS, pH 7.4) with PNGase F (approx. 1 U per 10 µg of antibody) at 37°C for 16 hours to expose the Q295 residue[4].

  • Transamidation: To the deglycosylated antibody, add the purified NH2-PEG4-Payload (10–20 molar equivalents per mAb) and mTGase (1–2 U/mg of antibody)[5].

  • Incubate the reaction mixture at 37°C for 16–24 hours with gentle agitation.

  • Self-Validation (QC): Purify the final ADC using Hydrophobic Interaction Chromatography (HIC) to remove unconjugated payload and enzyme. Analyze the purified ADC via intact mass spectrometry (ESI-TOF) to confirm a homogeneous DAR of exactly 2[5].

Visualizations

G A Boc-NH-PEG4-acid C Boc-NH-PEG4-Payload A->C HATU/DIPEA B Payload (Amine) B->C Amide Coupling D NH2-PEG4-Payload C->D TFA/DCM (Deprotection)

Chemical synthesis workflow of the primary amine-functionalized payload.

G mAb Native IgG1 DeGlyc Deglycosylated IgG1 (Exposed Q295) mAb->DeGlyc PNGase F ADC Site-Specific ADC (DAR=2) DeGlyc->ADC Transamidation Payload NH2-PEG4-Payload Payload->ADC Primary Amine Donor Enzyme mTGase Enzyme->ADC Catalyst

Microbial Transglutaminase (mTGase) mediated site-specific ADC conjugation.

Sources

Method

Application Note: Covalent Conjugation of BocNH-PEG4-COOH to Primary Amines

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent conjugation yields or insoluble aggregates during bioconjugation. The root cause is rarely the crosslinker itself, but rather a misunderstanding of reaction kinetics, microenvironment pH, and intermediate stability.

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH (simplified as BocNH-PEG4-COOH) is a highly versatile, heterobifunctional PEGylation crosslinker.

  • The PEG4 Spacer: Provides a defined, hydrophilic distance that minimizes steric hindrance and reduces non-specific protein binding.

  • The Carboxylic Acid (-COOH): Enables targeted amide bond formation with primary amines (-NH2) on peptides, small molecules, or solid surfaces via carbodiimide activation [1].

  • The Boc-Protected Amine: Prevents self-polymerization during the activation phase. Post-conjugation, the tert-butyloxycarbonyl (Boc) group can be orthogonally cleaved to reveal a reactive primary amine for secondary conjugations [2].

This guide outlines a self-validating, two-step EDC/Sulfo-NHS coupling protocol followed by an anhydrous TFA deprotection step.

Experimental Workflow Visualization

Conjugation_Workflow cluster_Phase1 Phase 1: Activation (pH 6.0) cluster_Phase2 Phase 2: Conjugation (pH 7.2 - 8.0) cluster_Phase3 Phase 3: Deprotection (Non-Aqueous) A BocNH-PEG4-COOH (Stable Precursor) B EDC / Sulfo-NHS in MES Buffer A->B  Nucleophilic Activation   C BocNH-PEG4-Sulfo-NHS (Amine-Reactive Ester) B->C  Stabilization (15-30 min)   E Conjugation in PBS C->E  Combine   D Target Molecule (Primary Amine, -NH2) D->E  Combine   F BocNH-PEG4-Target (Stable Amide Bond) E->F  Nucleophilic Attack (2 hr)   G TFA / DCM / Scavengers (Acidic Cleavage) F->G  Dry & Resuspend   H H2N-PEG4-Target (Final Functionalized Product) G->H  CO2 + Isobutylene Release  

Fig 1: Three-phase workflow for BocNH-PEG4-COOH activation, conjugation, and Boc deprotection.

Step-by-Step Protocol & Causality

Phase 1: Carboxylate Activation

Goal: Convert the stable carboxylic acid into an amine-reactive Sulfo-NHS ester.

  • Equilibration: Bring all reagents to room temperature. Causality: EDC is highly hygroscopic; opening cold vials introduces condensation, rapidly degrading EDC activity and leading to total conjugation failure [3].

  • Dissolution: Dissolve BocNH-PEG4-COOH to 10 mM in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation: Add EDC to a final concentration of 20 mM (2-fold molar excess) and Sulfo-NHS to 50 mM (5-fold molar excess) [4].

  • Incubation: React for 15–30 minutes at room temperature.

    • Mechanistic Causality: EDC alone forms an unstable O-acylisourea intermediate that hydrolyzes in minutes. Sulfo-NHS converts this into a semi-stable Sulfo-NHS ester (half-life of ~4-5 hours at pH 7.0), enabling a controlled two-step reaction that prevents target cross-linking [5] [6].

Validation Checkpoint 1: Analyze a 1 µL aliquot via LC-MS. A mass shift corresponding to the addition of the Sulfo-NHS moiety confirms successful activation.

Phase 2: Amide Bond Formation

Goal: Covalently link the activated PEG to the target molecule.

  • Target Preparation: Dissolve the primary amine-containing target in Conjugation Buffer (0.1 M PBS, 0.15 M NaCl, pH 7.5) at 1–5 mg/mL. Ensure the buffer is absolutely free of primary amines (e.g., Tris, glycine) which will quench the reaction.

  • Conjugation: Add the activated BocNH-PEG4-NHS ester to the target solution. A typical molar ratio is 5:1 to 20:1 (Linker:Target) [7].

  • Incubation: React for 2 hours at room temperature.

    • Mechanistic Causality: The target amine must be unprotonated to act as a nucleophile. At pH 7.5, a sufficient fraction of primary amines are deprotonated to drive the reaction without accelerating the hydrolysis of the NHS ester, which degrades rapidly at pH > 8.0 [5].

  • Purification: Remove excess linker using Size Exclusion Chromatography (SEC) or dialysis.

Validation Checkpoint 2: Use SDS-PAGE (for proteins) or HPLC (for small molecules/peptides) to verify the molecular weight increase and conjugate purity.

Phase 3: Boc Deprotection

CRITICAL WARNING: 50–100% Trifluoroacetic acid (TFA) will denature most folded proteins. This step is strictly reserved for robust peptides, small molecules, or solid-phase resins. If your target is a sensitive protein, you must use an Fmoc-protected linker instead, or ensure the Boc-protected conjugate is your final desired state.

  • Solvent Exchange: Lyophilize the purified conjugate. Causality: Water inhibits deprotection efficiency and promotes side reactions [8].

  • Cleavage Cocktail: Prepare a solution of 50% TFA in Dichloromethane (DCM). Add scavengers: TFA/DCM/TIS/H2O (50:45:2.5:2.5).

    • Mechanistic Causality: TFA provides the strong acidity required to cleave the carbamate, releasing CO2 and isobutylene [2]. Scavengers like Triisopropylsilane (TIS) are mandatory to trap highly reactive tert-butyl cations that would otherwise irreversibly alkylate sensitive amino acid side chains (e.g., Tyrosine, Tryptophan) [8].

  • Reaction: Dissolve the conjugate in the cocktail and stir for 1–2 hours at room temperature.

  • Evaporation: Remove TFA under a stream of nitrogen.

Validation Checkpoint 3: Perform a Kaiser Test (Ninhydrin assay) on the final lyophilized product. A color change to deep blue confirms the successful unmasking of the primary amine.

Quantitative Optimization Matrix

The following table summarizes the critical parameters required to maintain the thermodynamic driving force and stability of the system across all three phases.

ParameterPhase 1: ActivationPhase 2: ConjugationPhase 3: DeprotectionMechanistic Rationale
Optimal pH 5.5 – 6.07.2 – 8.0N/A (Non-aqueous)EDC requires acidic pH for carboxylate protonation; Amines must be basic to remain nucleophilic [6].
Buffer System 0.1 M MES, 0.5 M NaCl0.1 M PBS, 0.15 M NaCl50% TFA in DCMMES lacks interfering carboxylates/amines. PBS maintains physiological pH. TFA provides strong acidity [2].
Molar Ratio Linker:EDC:NHS (1:2:5)Target:Linker (1:5 to 1:20)Excess TFA (Solvent)High NHS excess prevents O-acylisourea hydrolysis [[4]]([Link]4]. Excess linker drives complete target saturation.
Time & Temp 15–30 min @ 25°C2 hours @ 25°C1–2 hours @ 25°CNHS esters hydrolyze rapidly [5]. Conjugation is slower due to steric hindrance. Deprotection requires time for complete cleavage [8].

Sources

Application

Application and Protocol Guide for the Synthesis of Targeted Nanoparticles Using the Heterobifunctional Linker: BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

Authored by: Senior Application Scientist, Gemini Division Abstract The strategic design of targeted nanoparticles is a cornerstone of advanced drug delivery, aiming to enhance therapeutic efficacy while minimizing off-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

The strategic design of targeted nanoparticles is a cornerstone of advanced drug delivery, aiming to enhance therapeutic efficacy while minimizing off-target effects.[1][2] This guide provides a comprehensive framework for the synthesis of targeted nanoparticles utilizing the heterobifunctional linker, BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH . This linker offers a modular approach to nanoparticle functionalization, integrating a protective Boc group, a hydrophilic PEG4 spacer, and a terminal carboxylic acid for covalent conjugation. We will delve into the rationale behind each synthetic step, provide detailed, field-tested protocols, and discuss essential characterization techniques to ensure the successful fabrication of precisely engineered nanocarriers for targeted therapeutic delivery.

Introduction: The Strategic Advantage of the BocNH-PEG4 Linker

The efficacy of nanoparticle-based therapeutics is largely dependent on their surface chemistry.[3] The ideal nanoparticle surface should be biocompatible, resist non-specific protein adsorption (opsonization), and present functional groups for the attachment of targeting moieties.[4][5] The linker, BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH, is meticulously designed to meet these requirements through its distinct domains:

  • -COOH (Carboxylic Acid): This terminal group serves as the initial anchor point for covalent attachment to nanoparticles displaying primary amine groups on their surface. The widely-used and efficient EDC/NHS chemistry facilitates the formation of a stable amide bond.[6][7]

  • PEG4 (Tetraethylene Glycol) Spacer: The polyethylene glycol (PEG) chain is a hydrophilic polymer renowned for its ability to create a "stealth" effect, which reduces immunogenicity and prolongs the circulation half-life of nanoparticles.[4][8][9] The defined length of the PEG4 spacer provides a balance between effective shielding and accessibility for the terminal functional group.

  • BocNH- (tert-Butyloxycarbonyl-protected Amine): The Boc group is a widely used protecting group for amines in organic synthesis.[10][11] Its presence allows for the initial conjugation of the linker to the nanoparticle via the carboxylic acid group without interference from the amine. Subsequent, mild deprotection unmasks the primary amine, which then becomes available for the attachment of a targeting ligand.[12][13] This two-step process ensures a controlled and specific functionalization of the nanoparticle surface.

This modular design allows for a stepwise and controlled approach to building complex, multifunctional nanoparticles.

Experimental Workflow: A Step-by-Step Overview

The synthesis of targeted nanoparticles using this linker can be conceptually broken down into three key stages, as illustrated in the workflow diagram below. Each stage involves a distinct chemical transformation and requires subsequent purification and characterization to ensure success.

G cluster_0 Stage 1: Linker Conjugation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Targeting Ligand Conjugation A Amine-Functionalized Nanoparticle C EDC/NHS Activation A->C B BocNH-PEG4-...-COOH Linker B->C D Boc-Protected PEGylated Nanoparticle C->D Amide Bond Formation E Boc-Protected PEGylated Nanoparticle F Acidic Deprotection (e.g., TFA) E->F G Amine-Terminated PEGylated Nanoparticle F->G Boc Group Removal H Amine-Terminated PEGylated Nanoparticle I Activated Targeting Ligand (e.g., Peptide-NHS ester) H->I Conjugation J Final Targeted Nanoparticle I->J

Figure 1: Overall experimental workflow for the synthesis of targeted nanoparticles.

Detailed Experimental Protocols

These protocols are designed to be a starting point and may require optimization based on the specific nanoparticle core and targeting ligand used.

Protocol 1: Conjugation of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH to Amine-Functionalized Nanoparticles

This protocol utilizes the well-established carbodiimide chemistry to form a stable amide bond between the linker's carboxylic acid and the nanoparticle's surface amines.[7]

Materials:

  • Amine-functionalized nanoparticles (e.g., polymeric, silica, or iron oxide nanoparticles)

  • BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filtration units (with appropriate molecular weight cutoff)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.[14]

  • Linker Solution: Dissolve BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH in anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Activation of Carboxylic Acid:

    • Prepare fresh solutions of EDC (100 mg/mL) and NHS (50 mg/mL) in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[7]

    • To the nanoparticle suspension, add the EDC and NHS solutions. A common starting molar excess of EDC and NHS to the linker is 10- and 5-fold, respectively, though this should be optimized.[14]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups on the linker.

  • Conjugation:

    • Add the Boc-NH-PEG4-...-COOH solution to the activated nanoparticle suspension. The molar excess of the PEG linker can be varied to control the density of PEGylation on the nanoparticle surface. A 10- to 50-fold molar excess is a common starting point.[14]

    • Adjust the pH of the reaction mixture to 7.4 by adding the Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15-30 minutes to deactivate any unreacted NHS-esters.[5]

  • Purification:

    • Purify the Boc-protected PEGylated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) using centrifugal filtration units.

    • Perform at least three washing cycles to ensure the complete removal of unreacted linker, EDC, NHS, and quenching reagents.

    • Resuspend the final product in an appropriate buffer for storage (e.g., PBS at 4°C).

Figure 2: Chemical reaction for Protocol 1.

Protocol 2: Boc Deprotection to Expose the Amine Terminus

This protocol describes the removal of the Boc protecting group under acidic conditions to reveal the primary amine, which is essential for the subsequent conjugation of the targeting ligand.[13]

Materials:

  • Boc-protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • PBS (pH 7.4)

  • Centrifugal filtration units

Procedure:

  • Preparation: Lyophilize or carefully dry the Boc-protected PEGylated nanoparticles to remove water. Resuspend the dried nanoparticles in anhydrous DCM.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% TFA in DCM. The concentration of TFA may need to be optimized to ensure complete deprotection without damaging the nanoparticle core.

    • If the nanoparticle or other surface moieties are sensitive to the carbocation intermediate generated during deprotection, a scavenger such as TIS can be added (typically 5% v/v).[15]

    • Add the deprotection solution to the nanoparticle suspension.

    • Incubate for 30-60 minutes at room temperature with gentle stirring.[12]

  • Purification:

    • Remove the TFA and DCM by rotary evaporation or under a gentle stream of nitrogen.

    • Wash the resulting amine-terminated PEGylated nanoparticles extensively with PBS (pH 7.4) using centrifugal filtration units to remove residual acid and byproducts.

    • Ensure the pH of the final nanoparticle suspension is neutral (pH 7.0-7.4).

    • Resuspend the purified nanoparticles in an appropriate buffer for the next conjugation step.

Figure 3: Chemical reaction for Protocol 2.

Protocol 3: Conjugation of a Targeting Ligand to Amine-Terminated Nanoparticles

This protocol provides a general method for attaching a targeting ligand (e.g., a peptide with a carboxylic acid) to the newly exposed amine groups on the nanoparticle surface.

Materials:

  • Amine-terminated PEGylated nanoparticles

  • Targeting ligand with a carboxylic acid group (e.g., a peptide)

  • EDC and NHS

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching and purification reagents as in Protocol 1

Procedure:

  • Activation of Targeting Ligand:

    • Dissolve the targeting ligand in the Activation Buffer.

    • Add EDC and NHS in a molar excess (e.g., 5- to 10-fold) to the ligand's carboxylic acid groups.

    • Stir the mixture for 1-2 hours at room temperature to activate the carboxylic acid group of the ligand.[14]

  • Nanoparticle Preparation: Disperse the amine-terminated PEGylated nanoparticles in the Coupling Buffer.

  • Conjugation:

    • Add the activated targeting ligand solution to the nanoparticle suspension. The molar ratio of the ligand to the available amines on the nanoparticle surface should be optimized (e.g., 5:1 to 20:1).[14]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: Follow the quenching and purification steps as described in Protocol 1 to obtain the final targeted nanoparticles.

Characterization of Functionalized Nanoparticles

Thorough characterization at each stage of the synthesis is crucial to confirm the success of the surface modifications.[16][17]

Parameter Technique Unmodified NP (Amine) After Protocol 1 (Boc-PEG) After Protocol 2 (Amine-PEG) After Protocol 3 (Targeted) Rationale
Hydrodynamic Diameter Dynamic Light Scattering (DLS)BaselineIncreaseSlight Decrease/No ChangeIncreaseTo monitor changes in particle size due to the addition of the PEG linker and targeting ligand.[18]
Zeta Potential Laser Doppler VelocimetryPositiveDecrease (less positive or slightly negative)Increase (more positive)Varies (depends on ligand pI)To confirm changes in surface charge resulting from the modification of surface functional groups.
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Amide I/II bandsAppearance of C-O-C stretch (PEG), C=O stretch (Boc)Disappearance of Boc peaks, retention of PEG peaksAppearance of characteristic ligand peaksTo identify the presence of specific functional groups on the nanoparticle surface.[16]
Surface Composition X-ray Photoelectron Spectroscopy (XPS)N1s peakIncreased C1s and O1s, decreased N1s signalChange in N1s binding energyAppearance of new elemental signals from the ligandTo quantify the elemental composition of the nanoparticle surface.

Troubleshooting and Considerations

  • Nanoparticle Aggregation: Aggregation during conjugation can be caused by suboptimal pH, high salt concentrations, or excessive cross-linking. Ensure thorough washing and use of appropriate buffers.[16]

  • Low Conjugation Efficiency: This can result from inactive reagents (especially EDC), incorrect pH, or steric hindrance on the nanoparticle surface. Optimize reagent concentrations and reaction times.[19]

  • Incomplete Boc Deprotection: If characterization suggests residual Boc groups, increase the TFA concentration or reaction time. Ensure the nanoparticles are anhydrous before the reaction.[10]

  • Choice of Nanoparticle Core: The stability of the nanoparticle core under the reaction conditions (e.g., acidic deprotection) must be considered. Some metallic or pH-sensitive polymeric nanoparticles may require alternative deprotection strategies.

  • Scalability: Transitioning from bench-scale synthesis to larger-scale production can present challenges in maintaining batch-to-batch consistency.[2][18]

Conclusion

The heterobifunctional linker, BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH, provides a robust and versatile tool for the systematic construction of targeted nanoparticles. By following a logical, multi-step workflow of linker conjugation, deprotection, and targeting ligand attachment, researchers can develop sophisticated nanocarriers for a wide range of biomedical applications. The detailed protocols and characterization guidelines presented here serve as a comprehensive resource for scientists and drug development professionals aiming to harness the power of targeted nanotechnology.

References

  • Verma, A., & Stellacci, F. (2010). Effect of surface properties on nanoparticle-cell interactions. Small, 6(1), 12-21. [Link]

  • Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced drug delivery reviews, 99, 28-51. [Link]

  • Owens, D. E., & Peppas, N. A. (2006). Opsonization, biodistribution, and pharmacokinetics of polymeric nanoparticles. International journal of pharmaceutics, 307(1), 93-102. [Link]

  • Allen, C., Maysinger, D., & Eisenberg, A. (1999). Nano-engineering block copolymer aggregates for drug delivery. Colloids and Surfaces B: Biointerfaces, 16(1-4), 3-27. [Link]

  • Lee, J. H., Lee, K., Moon, S. H., Lee, Y., Park, T. G., & Cheon, J. (2007). All-in-one target-cell-specific magnetic nanoparticles for simultaneous molecular imaging and siRNA delivery. Angewandte Chemie, 119(22), 4243-4246. [Link]

  • Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles. [Link]

  • Ramos, J., & Webster, T. J. (2012). Synthesis and characterization of functionalized magnetic nanoparticles. Journal of Nanoparticle Research, 14(10), 1-10. [Link]

  • D'souza, A. A., & Devarajan, P. V. (2015). Asialoglycoprotein receptor mediated hepatocyte targeting of nanoparticles. Carbohydrate polymers, 130, 175-184. [Link]

  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160. [Link]

  • Calvo, P., Gouritin, B., Brigger, I., Lasne, M. C., Appel, M., & Couvreur, P. (2001). PEGylated polycyanoacrylate nanoparticles: a new drug carrier for brain delivery. Pharmaceutical research, 18(8), 1157-1166. [Link]

  • Peer, D., Karp, J. M., Hong, S., Farokhzad, O. C., Margalit, R., & Langer, R. (2007). Nanocarriers as an emerging platform for cancer therapy. Nature nanotechnology, 2(12), 751-760. [Link]

  • Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly (ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. [Link]

  • Anselmo, A. C., & Mitragotri, S. (2016). Nanoparticles in the clinic. Bioengineering & translational medicine, 1(1), 10-29. [Link]

  • Bobo, D., Robinson, K. J., Islam, J., Thurecht, K. J., & Corrie, S. R. (2016). Nanoparticle-based medicines: a review of FDA-approved materials and clinical trials to date. Pharmaceutical research, 33(10), 2373-2387. [Link]

  • Bloemen, M., Van Stappen, T., Willot, P., Lammertyn, J., Koeckelberghs, G., Geukens, N., ... & Gils, A. (2014). Heterobifunctional PEG ligands for bioconjugation reactions on iron oxide nanoparticles. PloS one, 9(10), e109475. [Link]

  • Barz, M., Tarantola, M., Fischer, K., Schmidt, M., & Zentel, R. (2010). The role of cross-linking in the stability of core-shell-type micelles with a poly (amino acid) shell. Polymer Chemistry, 1(6), 857-865. [Link]

  • Jokerst, J. V., Lobovkina, T., Zare, R. N., & Gambhir, S. S. (2011). Nanoparticle-based sensing of secreted proteins for molecular diagnostics. Biosensors and Bioelectronics, 26(7), 3069-3074. [Link]

  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221. [Link]

  • Salmaso, S., & Caliceti, P. (2013). Stealth properties to improve therapeutic efficacy of drug nanocarriers. Journal of drug delivery, 2013. [Link]

  • Weissleder, R., Lewin, M., & Bogdanov, A. (2000). Drug delivery: Magnetic nanoparticles as diagnostic and therapeutic tools. European radiology, 10(1), 1-2. [Link]

  • Brannon-Peppas, L., & Blanchette, J. O. (2004). Nanoparticle and targeted systems for cancer therapy. Advanced drug delivery reviews, 56(11), 1649-1659. [Link]

  • ResearchGate. (2024, December 12). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?. [Link]

  • ResearchGate. (2014, August 8). How can I characterize functionalized nano-particles to determine how many functionalities are bound to the particle surface?. [Link]

  • Hillaireau, H., & Couvreur, P. (2009). Nanocarriers' entry into the cell: relevance to drug delivery. Cellular and molecular life sciences, 66(17), 2873-2896. [Link]

  • Scientific Archives. (n.d.). Cutting-Edge Nanoparticle Innovations in Biomedical Science: Synthesis, Applications, Challenges, and Future Prospects. [Link]

  • PLOS One. (2014, October 2). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. [Link]

  • Molecules. (2025, August 29). Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. [Link]

  • chengdu Pukang Biological Technology Co., Ltd. (n.d.). Boc-NH-PEG4-CH2CH2COOH. [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 27). BOC Deprotection. [Link]

  • University of Kentucky. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • National Center for Biotechnology Information. (n.d.). PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc Deprotection for BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chemical nuances of deprotecting BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chemical nuances of deprotecting BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH .

This heterobifunctional linker presents unique challenges: it contains an acid-sensitive ether linkage within the diglycolic acid moiety, a hygroscopic PEG4 chain, and a terminal carboxylic acid. The most critical failure point in this workflow is product isolation; the deprotected molecule is a highly polar zwitterion that will be completely lost during standard aqueous workups[1].

The following guide synthesizes field-proven causality, optimized protocols, and troubleshooting FAQs to ensure a self-validating and high-yielding workflow.

Quantitative Data: Condition Optimization

Selecting the right acidic conditions is a balance between efficient Boc removal and preserving the integrity of the PEG-amide-acid backbone[2]. Avoid alcoholic solvents entirely to prevent unwanted side reactions.

Reagent & ConcentrationSolventTime & TempEsterification RiskCleavage of Ether/PEGRecommended Isolation
TFA (50% v/v) Anhydrous DCM1–2 hrs, 0°C to RTNone Low (if time is strictly monitored)Cold Ether Precipitation
HCl (4.0 M) 1,4-Dioxane2–4 hrs, RTNone LowSolvent Evaporation / Ether
HCl (3.0 M) Methanol1 hr, RTCRITICAL (Forms Methyl Ester) LowNot Recommended
TFA (95% v/v) Neat (No solvent)> 4 hrs, RTNone High (Chain degradation)Not Recommended

Self-Validating Experimental Protocols

Protocol A: The Gold Standard (TFA in DCM)

This method utilizes Trifluoroacetic Acid (TFA) to generate the TFA-salt of the amine. It is the most reliable method for PEGylated linkers[3].

Causality & Logic: We initiate the reaction at 0°C to control the exothermic protonation, preventing localized heating that could cleave the diglycolic ether linkage. Toluene co-evaporation is employed because TFA forms an azeotrope with toluene, allowing for the removal of excess acid without applying destructive high heat[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH in 5.0 mL of anhydrous Dichloromethane (DCM) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice bath and allow it to equilibrate to 0°C for 10 minutes.

  • Acid Addition: Dropwise, add 5.0 mL of anhydrous Trifluoroacetic Acid (TFA) to achieve a 50% v/v mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Validation (In-Process): Monitor via ¹H NMR or LC-MS. The reaction is complete when the sharp singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) completely disappears[5].

  • Concentration: Remove the DCM and bulk TFA under reduced pressure (rotary evaporator) at a water bath temperature no higher than 30°C.

  • Azeotropic Removal: Add 10 mL of anhydrous toluene to the resulting syrup and evaporate under reduced pressure. Repeat this step three times to pull off residual TFA.

  • Precipitation: Suspend the remaining viscous oil in 2 mL of minimal DCM, then rapidly add 30 mL of ice-cold diethyl ether under vigorous stirring. The product will precipitate as a white/off-white solid TFA salt.

  • Isolation: Centrifuge or filter the precipitate, wash twice with cold ether, and dry under high vacuum overnight.

Protocol B: The Non-Hygroscopic Alternative (HCl in Dioxane)

TFA salts of PEG molecules are notoriously hygroscopic and can form sticky oils. Utilizing HCl in 1,4-Dioxane yields a hydrochloride salt, which often crystallizes more readily[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the Boc-protected linker in 3.0 mL of anhydrous 1,4-Dioxane.

  • Acid Addition: Add 5.0 mL of a commercially available 4.0 M HCl in 1,4-Dioxane solution.

  • Reaction: Stir at room temperature for 2 to 4 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting residue directly with cold diethyl ether to yield the HCl salt of the zwitterionic product.

Troubleshooting & FAQs

Q: Why did my product completely disappear after I washed the reaction mixture with saturated NaHCO₃? A: You lost your product in the aqueous layer. The deprotected molecule (H₂N-PEG4-CH₂CH₂NHCOCH₂OCH₂COOH) contains both a protonated amine and a deprotonated carboxylate at neutral to slightly basic pH. Combined with the highly hydrophilic PEG4 chain, this creates a zwitterion with near-infinite water solubility[1]. Never perform an aqueous workup on this molecule. You must isolate it via solvent evaporation and ether precipitation[4].

Q: My LC-MS shows a major peak with a mass +14 Da higher than my expected product. What happened? A: You likely used HCl dissolved in Methanol (or Ethanol) for your deprotection. Under strongly acidic conditions, the terminal carboxylic acid on the diglycolic acid moiety underwent a Fischer esterification with the alcoholic solvent, forming a methyl ester (+14 Da)[6]. To prevent this, strictly use non-nucleophilic, aprotic solvents like DCM or 1,4-Dioxane.

Q: My isolated product is a sticky, unweighable syrup instead of a solid powder. How do I fix this? A: PEGylated compounds trap water, and the TFA salts of PEG-amines are highly prone to forming viscous oils. To resolve this, ensure you are performing the toluene co-evaporation step to remove all residual free TFA[3]. Follow this by vigorous trituration in anhydrous, ice-cold diethyl ether. If it remains an oil, dissolve it in LC-MS grade water and lyophilize (freeze-dry) it for 48 hours to obtain a fluffy solid.

Q: Are the ether linkages in the PEG chain and diglycolic acid moiety stable to TFA? A: Yes, but only under controlled conditions. While the Boc group is rapidly cleaved via acidolysis to form a tert-butyl cation and carbon dioxide[7], prolonged exposure (e.g., leaving the reaction overnight) or using neat TFA with heat can lead to the cleavage of the ether bonds. Always adhere to the 1–2 hour timeframe at room temperature.

Visualizations

Workflow Logic & Common Pitfalls

Workflow cluster_0 Deprotection Conditions cluster_1 Workup & Isolation Start BocNH-PEG4-Amido-Acid HCl_MeOH HCl in Methanol (Avoid) Start->HCl_MeOH Alcoholic Solvent TFA_DCM TFA in DCM (Recommended) Start->TFA_DCM Standard HCl_Dioxane HCl in Dioxane (Alternative) Start->HCl_Dioxane Alternative Ester Side Reaction: Methyl Ester Formation HCl_MeOH->Ester Fischer Esterification Salt Deprotected Salt (TFA or HCl) TFA_DCM->Salt Acidolysis HCl_Dioxane->Salt Acidolysis Aq_Workup Aqueous NaHCO3 Wash (Avoid) Salt->Aq_Workup Standard Base Wash Ether_Ppt Cold Ether Precipitation (Recommended) Salt->Ether_Ppt Direct Precipitation Lost Product Lost in Aqueous Layer (Zwitterion) Aq_Workup->Lost Extreme Water Solubility Pure Pure Zwitterionic Amino Acid Product Ether_Ppt->Pure Insolubility in Ether

Caption: Experimental workflow logic highlighting the esterification and aqueous workup pitfalls.

Mechanism of Acid-Catalyzed Boc Deprotection

Mechanism Boc Boc-Amine Starting Material Protonated Protonated Carbamate Intermediate Boc->Protonated + H⁺ (TFA/HCl) Carbamic Carbamic Acid + t-Butyl Cation Protonated->Carbamic Cleavage Product Free Amine Salt + CO2 + Isobutylene Carbamic->Product Decarboxylation (-CO₂)

Caption: Acid-catalyzed mechanism of Boc deprotection yielding the amine salt, CO₂, and isobutylene.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at:[Link]

  • ResearchGate. "How should I deprotect Boc-amino group without breaking ester bond?" ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Amide Coupling Yields with BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for a common challenge in bioconjugation and synthetic chemistry: achieving high yields i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for a common challenge in bioconjugation and synthetic chemistry: achieving high yields in amide coupling reactions with BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH. The unique structure of this PEGylated carboxylic acid, with its flexible linker and potential for steric hindrance, can present challenges. This document offers a structured approach to troubleshooting, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/NHS coupling protocol is giving low to no yield with this PEGylated acid. What is the likely cause?

A: Low yields with standard carbodiimide chemistry are a frequent issue with sterically demanding or electron-rich substrates.[1][2] The Boc-protected amine and the PEG4 linker can create a sterically hindered environment around the carboxylic acid. Additionally, the ether linkages in the PEG chain can coordinate with reagents, potentially altering their reactivity. Inadequate activation of the carboxylic acid or rapid hydrolysis of the activated intermediate are common culprits.[3]

Q2: What are the most effective coupling reagents for this type of PEGylated carboxylic acid?

A: For challenging couplings, consider moving beyond simple EDC/NHS. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally more efficient and can suppress side reactions.[1][4] Phosphonium salt-based reagents like PyBOP are also highly effective, particularly when racemization is a concern.[4] In particularly stubborn cases, converting the carboxylic acid to a more reactive acyl fluoride may be necessary.[2]

Q3: How can I effectively monitor the progress of my coupling reaction?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods.[1][5] For TLC, ensure you have a solvent system that provides good separation between your starting materials and the product. LC-MS is particularly powerful as it provides both retention time data and mass confirmation of your desired product and any side products.[6][7]

Q4: My starting materials are not fully soluble in my reaction solvent. What should I do?

A: Poor solubility is a significant barrier to achieving good reaction rates.[1] If your PEGylated acid or amine is not dissolving in common solvents like dichloromethane (DCM) or acetonitrile (ACN), try more polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[1] Gentle warming (e.g., to 40-60 °C) can also improve solubility and reaction rates, but be cautious as excessive heat can promote side reactions.[1][8]

In-Depth Troubleshooting Guide

This guide is structured to help you diagnose and resolve issues based on the specific outcomes of your experiment.

Symptom 1: Very Low to No Product Formation

If you are observing little to no formation of your desired amide product, it is crucial to systematically evaluate each component and condition of your reaction.

Potential Causes & Solutions
  • Inefficient Carboxylic Acid Activation: The primary step in amide coupling is the activation of the carboxylic acid. If this step is inefficient, no product will form.

    • Solution: Switch to a more powerful coupling reagent. As mentioned in the FAQs, uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) reagents are excellent choices for hindered substrates.[2]

  • Reagent Degradation: Coupling reagents, especially carbodiimides like EDC, are moisture-sensitive.[1]

    • Solution: Always use fresh, high-quality reagents. Store them in a desiccator and handle them under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the activated intermediate.

  • Suboptimal pH: For EDC-mediated reactions, the pH is critical. The reaction is most efficient in a slightly acidic to neutral pH range (typically 4.5-7.5).[3][9]

    • Solution: Use a non-nucleophilic buffer like MES (2-(N-morpholino)ethanesulfonic acid) to maintain the optimal pH.[3] Avoid phosphate buffers, as they can participate in side reactions with carbodiimides.[3]

  • Steric Hindrance: The bulky Boc protecting group and the PEG linker can physically block the approach of the amine to the activated carboxylic acid.[2][10][11][12][13]

    • Solution: In addition to using a more potent coupling reagent, increasing the reaction temperature can help overcome the activation energy barrier.[2] Microwave-assisted synthesis can also be effective in accelerating these reactions.[2]

Experimental Protocol: High-Efficiency Coupling with HATU
  • In a dry flask under an inert atmosphere, dissolve BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add your amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl and proceed with workup and purification.

Symptom 2: Incomplete Conversion (Mixture of Starting Material and Product)

Observing both starting material and product indicates that the reaction is proceeding, but not to completion.

Potential Causes & Solutions
  • Insufficient Reaction Time or Temperature: Some coupling reactions, especially with hindered substrates, are slow at room temperature.

    • Solution: Extend the reaction time, potentially to 12-24 hours.[1] Gentle heating (40-60°C) can also drive the reaction to completion, but monitor for potential side product formation.[1][8]

  • Inadequate Stoichiometry: Using an insufficient amount of the coupling reagent or the amine can lead to incomplete conversion.

    • Solution: Use a slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) to ensure the complete consumption of the limiting carboxylic acid.[14]

  • Equilibrium Issues: In some cases, the reaction may reach an equilibrium state before all the starting material is consumed.

    • Solution: Running the reaction at a higher concentration (0.1-0.5 M) can favor the bimolecular product formation.[1]

Symptom 3: Complex Product Mixture and Side Reactions

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram suggests the occurrence of side reactions.

Potential Causes & Solutions
  • O-Acylisourea Rearrangement: In carbodiimide-mediated couplings, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[15]

    • Solution: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to this rearrangement.[16][17] HOAt is generally more reactive than HOBt.[1]

  • Racemization: If your amine or another part of your molecule is chiral, racemization can occur, especially under harsh conditions.

    • Solution: The use of additives like HOBt or HOAt significantly minimizes racemization.[16][17] Phosphonium-based coupling reagents like PyBOP are also known for their low racemization potential.[4]

  • Side Reactions with the Coupling Reagent: Some coupling reagents can react with the amine nucleophile.

    • Solution: Use phosphonium salt-based reagents, as they do not react with the free amino group of the amine component.[4]

Visualizing the Reaction and Side Products

Amide_Coupling_Pathway Carboxylic_Acid R-COOH (BocNH-PEG4-...) Activated_Intermediate O-Acylisourea Intermediate Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Activated_Intermediate Amide_Product Desired Amide Product Activated_Intermediate->Amide_Product + Amine N_Acylurea N-Acylurea (Side Product) Activated_Intermediate->N_Acylurea Rearrangement Active_Ester Active Ester Intermediate Activated_Intermediate->Active_Ester + HOBt/HOAt Regenerated_Acid R-COOH Activated_Intermediate->Regenerated_Acid Hydrolysis Amine R'-NH2 Amine->Amide_Product HOBt HOBt/HOAt HOBt->Active_Ester Active_Ester->Amide_Product + Amine Hydrolysis Hydrolysis

Caption: Amide coupling pathway and potential side reactions.

Purification Strategies for PEGylated Products

The purification of PEGylated molecules can be challenging due to their physical properties.[18] They are often oils or waxy solids and can have broad peaks in chromatography.[19]

Purification MethodPrincipleBest ForPotential Issues
Aqueous Workup Partitioning between organic and aqueous layers based on solubility and charge.Removing water-soluble byproducts like urea (from EDC) and salts.[1]Emulsion formation, product loss to the aqueous phase if the PEG chain is long.
Silica Gel Chromatography Separation based on polarity.Separating the product from less polar starting materials and non-polar byproducts.Broad peaks, smearing, and poor recovery, especially with longer PEG chains.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-purity separation of the product from closely related impurities.Can be expensive and time-consuming for large-scale purifications.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).[]Removing unreacted small molecules (e.g., coupling reagents, additives) from the larger PEGylated product.[19][]May not effectively separate the product from starting materials of similar size.[19]
General Purification Workflow

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Acid/Base Washes) Reaction_Mixture->Aqueous_Workup Organic_Layer Concentrated Organic Layer Aqueous_Workup->Organic_Layer Extract & Dry Chromatography Chromatography Organic_Layer->Chromatography SEC Size Exclusion Chromatography (SEC) Chromatography->SEC Size Difference Silica_Gel Silica Gel Chromatography Chromatography->Silica_Gel Polarity Difference RP_HPLC Reverse-Phase HPLC (RP-HPLC) Chromatography->RP_HPLC Hydrophobicity Difference Pure_Product Pure Product SEC->Pure_Product Silica_Gel->Pure_Product RP_HPLC->Pure_Product

Caption: A general workflow for the purification of PEGylated conjugates.[19]

Summary of Recommended Coupling Reagents

Reagent ClassExamplesStrengthsConsiderations
Carbodiimides EDC, DCC, DICReadily available, cost-effective.[15][16]Prone to side reactions (N-acylurea formation, racemization) without additives.[15][16] EDC byproducts are water-soluble, simplifying workup.[16]
Uronium/Aminium Salts HATU, HBTU, HCTUHighly efficient, fast reaction times, suppress side reactions.[1][4]More expensive than carbodiimides. Can react with the amine if used in large excess.[4]
Phosphonium Salts PyBOP, PyAOPVery effective for difficult couplings, low racemization.[1][4] Does not react with the amine nucleophile.[4]Byproducts can sometimes be difficult to remove.

By systematically addressing potential issues related to reagent choice, reaction conditions, and purification, you can significantly improve the yield and purity of your amide coupling reactions with BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved April 5, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved April 5, 2026, from [Link]

  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - MDPI. (2021, August 13). Retrieved April 5, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved April 5, 2026, from [Link]

  • Best purification method of a PEGylated peptide? - ResearchGate. (2021, November 3). Retrieved April 5, 2026, from [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS - Malaysian Journal of Analytical Sciences. (2024, December 29). Retrieved April 5, 2026, from [Link]

  • Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01383A. (2023, October 10). Retrieved April 5, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved April 5, 2026, from [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Retrieved April 5, 2026, from [Link]

  • Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy | Organic Process Research & Development - ACS Publications. (2021, September 10). Retrieved April 5, 2026, from [Link]

  • Purification of pegylated proteins - PubMed. (n.d.). Retrieved April 5, 2026, from [Link]

  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates - ACS Publications. (2016, March 14). Retrieved April 5, 2026, from [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (2014, September 11). Retrieved April 5, 2026, from [Link]

  • pH Optimization of Amidation via Carbodiimides - ACS Publications. (2013, August 21). Retrieved April 5, 2026, from [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC. (n.d.). Retrieved April 5, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 30). Retrieved April 5, 2026, from [Link]

  • Amide coupling Protocol for Amino PEG - AxisPharm. (2024, September 23). Retrieved April 5, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Retrieved April 5, 2026, from [Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC. (n.d.). Retrieved April 5, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved April 5, 2026, from [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation. (n.d.). Retrieved April 5, 2026, from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Acylating Reagents. (2022, September 20). Retrieved April 5, 2026, from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017, September 26). Retrieved April 5, 2026, from [Link]

  • Application Note – Amide coupling 96-well plate kit - Synple Chem. (n.d.). Retrieved April 5, 2026, from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - eScholarship.org. (2023, March 1). Retrieved April 5, 2026, from [Link]

  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates - ACS Publications. (2011, March 23). Retrieved April 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting PEG Chain Degradation in BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent poly(ethylene glycol) (PEG...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent poly(ethylene glycol) (PEG) chain degradation during the synthesis and storage of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH .

This bifunctional linker is synthesized via the ring-opening amidation of diglycolic anhydride by a Boc-protected PEG4-diamine. While the chemistry is straightforward, the PEG ether backbone is highly vulnerable to radical-mediated autoxidation. This guide will explain the causality behind these degradation pathways and provide a self-validating protocol to ensure the structural integrity of your PROTAC or ADC linkers.

Synthesis Workflow & Vulnerability Points

Workflow N1 Boc-NH-PEG4-Amine + Diglycolic Anhydride N2 Coupling Reaction (Risk: Thermal Oxidation) N1->N2 N3 Inert Atmosphere (Ar) Temp < 30°C N2->N3 Prevent N7 Degradation (Chain Scission) N2->N7 O2/Heat N4 Workup & Chelation (Remove Trace Metals) N3->N4 N5 Purified Product BocNH-PEG4-Amido-DGA N4->N5 N6 Storage (-20°C, Amber Vials, Ar) N5->N6

Workflow for BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH synthesis with degradation prevention steps.

Frequently Asked Questions (FAQs)

Q: Why is my BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH product showing lower molecular weight impurities (e.g., n-1 PEG oligomers) on LC-MS? A: This is a hallmark of oxidative chain scission. PEG chains are highly susceptible to radical-mediated autoxidation when exposed to oxygen, light, or heat. The process initiates via hydrogen abstraction at the α-carbon of the ether linkage, forming a peroxy radical, which then decomposes into shorter PEG chains, formates, and aldehydes[1].

Q: How does the diglycolic anhydride coupling step specifically contribute to PEG degradation? A: Coupling reactions with diglycolic anhydride are sometimes heated (e.g., 40–50 °C) to accelerate the ring-opening amidation[2]. Elevated temperatures exponentially increase the rate of3 if dissolved oxygen is present in the solvent[3].

Q: I use transition metal catalysts in my lab. Could trace contamination affect my PEG linker? A: Absolutely. Trace transition metals (such as Fe³⁺ or Cu²⁺) act as potent catalysts for the homolytic cleavage of PEG hydroperoxides into highly reactive alkoxyl and hydroxyl radicals. This propagates rapid chain scission even at room temperature[4].

Q: How can I analytically confirm if my PEG chain has degraded? A: Use MALDI-TOF MS or LC-MS to look for satellite peaks. Degradation typically presents as peaks with mass differences of 44 Da (loss of an ethylene oxide unit) or +14 Da / +28 Da (formation of formates/in-chain esters). Additionally, ¹H NMR will show characteristic aldehyde or formate proton shifts between 8.0 and 9.5 ppm[5].

Mechanistic Pathway of PEG Degradation

To effectively prevent degradation, you must understand the causality of the chemical breakdown. The diagram below illustrates the radical chain reaction that cleaves the PEG ether backbone.

Mechanism A Intact PEG Chain (-CH2-CH2-O-) B Hydrogen Abstraction (ROS / Light) A->B C Carbon-Centered Radical (-CH(•)-CH2-O-) B->C D Peroxy Radical Formation (+ O2) C->D E Hydroperoxide (-CH(OOH)-CH2-O-) D->E F Metal-Catalyzed Homolysis (Fe, Cu) E->F G Chain Scission (Formates, Aldehydes, Shorter PEGs) F->G

Radical-mediated oxidative chain scission mechanism of poly(ethylene glycol) (PEG).

Quantitative Data: Factors Influencing PEG Stability

The stability of your PEG linker is dictated by environmental controls. The table below summarizes the quantitative impact of various factors on PEG degradation and provides actionable mitigation strategies.

Environmental FactorImpact on PEG Ether StabilityMechanistic ConsequencePreventative Action
Dissolved Oxygen (O₂) High Degradation RateDrives peroxy radical formation and autoxidation[6].Sparge solvents with Argon; backfill headspace[7].
Temperature (>40 °C) Accelerated ScissionIncreases thermal homolysis of hydroperoxides[3].Maintain reaction < 30 °C; evaporate solvents < 30 °C.
Trace Metals (Fe³⁺, Cu²⁺) Rapid Catalytic CleavageCatalyzes hydroperoxide breakdown into alkoxyl radicals[4].Wash with 1 mM EDTA; use metal-free reagents.
UV/Visible Light Photo-initiationTriggers initial hydrogen abstraction at the α-carbon.Perform synthesis in dark/amber glassware[7].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating in-process checks (IPCs), you can definitively prove that your methodology has prevented degradation during the synthesis of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH.

Step 1: Solvent Deoxygenation
  • Action: Sparge anhydrous dichloromethane (DCM) or dimethylformamide (DMF) with high-purity Argon for at least 30 minutes prior to use.

  • Causality: Removing dissolved molecular oxygen starves the autoxidation pathway of its primary reactant, preventing peroxy radical formation[3].

  • Validation Check: Use an optical dissolved oxygen (DO) probe to confirm DO levels are < 1 ppm before adding reagents.

Step 2: Reagent Preparation & Coupling
  • Action: Dissolve Boc-NH-PEG4-CH2CH2-NH2 (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in the deoxygenated solvent under an Argon atmosphere. Slowly add diglycolic anhydride (1.1 eq) while maintaining the reaction temperature strictly below 30 °C.

  • Causality: Keeping the temperature below 30 °C minimizes thermal stress, while the inert atmosphere prevents oxidation during the exothermic ring-opening of the anhydride[2].

  • Validation Check: Perform an in-process LC-MS aliquot check at 2 hours. The chromatogram should show the target mass without +14 Da (formate) or -44 Da (chain scission) satellite peaks[5].

Step 3: Aqueous Workup with Metal Chelation
  • Action: Quench the reaction with a mild aqueous acidic buffer (pH ~4-5) containing 1 mM EDTA. Extract with DCM.

  • Causality: EDTA sequesters trace transition metals (e.g., Fe, Cu) introduced from glassware or bulk solvents, neutralizing their ability to catalyze hydroperoxide breakdown[4].

  • Validation Check: Phase separation should yield a clear organic layer. Evaporate under reduced pressure using a water bath not exceeding 30 °C.

Step 4: Storage and Handling
  • Action: Aliquot the purified BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH into amber glass vials, purge the headspace with Argon, and store at -20 °C[7].

  • Causality: Amber vials block UV/visible light (preventing photo-initiation), Argon displaces oxygen, and sub-zero temperatures halt thermal degradation kinetics[7].

  • Validation Check: Re-analyze a control aliquot via LC-MS after 30 days; purity should remain >99% with no appearance of aldehyde/formate peaks in ¹H NMR.

References

  • Title: Computer-Based First-Principles Kinetic Monte Carlo Simulation of Polyethylene Glycol Degradation in Aqueous Phase UV/H2O2 Advanced Oxidation Process Source: ACS Publications URL: 1

  • Title: A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: MDPI URL: 4

  • Title: Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol) Source: NSF URL: 5

  • Title: The Free-Radical Chemistry of Polyethylene Glycol: Organic Reactions in Compressed Carbon Dioxide Source: ResearchGate URL: 3

  • Title: The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody Source: ACS Publications URL: 6

  • Title: Stability and degradation issues of Propanol-PEG6-CH2OH linkers Source: Benchchem URL: 7

  • Title: EP2268609B1 - Synthesis of a PEG-6 moiety from commercial low-cost chemicals Source: Google Patents URL: 2

Sources

Optimization

Technical Support Center: Optimizing RP-HPLC Purification of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

Welcome to the Application Scientist Support Center. Purifying heterobifunctional PEG conjugates like BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH presents a unique "pH Catch-22." You must maintain an acidic environment to suppress...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Purifying heterobifunctional PEG conjugates like BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH presents a unique "pH Catch-22." You must maintain an acidic environment to suppress carboxylic acid ionization and prevent peak tailing[1], yet avoid overly harsh acidic conditions that will cleave the acid-labile Boc (tert-butyloxycarbonyl) protecting group[2].

This guide provides field-validated troubleshooting strategies, mechanistic insights, and an optimized self-validating protocol to achieve >95% purity without compromising the structural integrity of your conjugate.

Diagnostic Workflow

Use the decision tree below to rapidly diagnose and resolve the most common chromatographic failures associated with this molecule.

Diagnostic workflow for troubleshooting RP-HPLC purification of Boc-protected PEG-acid conjugates.

Core Challenges & Mechanistic Causality

The pH Catch-22: Boc Lability vs. Carboxylic Acid Tailing The terminal carboxylic acid on your conjugate has a pKa of approximately 3.5–4.5. If the mobile phase pH is near this range, the molecule exists in a dynamic equilibrium between protonated (neutral) and deprotonated (anionic) states, leading to severe peak tailing and poor resolution[3]. To force the molecule into a single, hydrophobic state that interacts cleanly with the stationary phase, the mobile phase pH must be at least 1 unit below the pKa[1].

Standard RP-HPLC relies on 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). While excellent for peak shape, TFA is non-volatile. During fraction evaporation or lyophilization, TFA concentrates, drastically dropping the pH and causing premature deprotection of the acid-labile Boc group[2].

PEG Chain Solvation Dynamics The PEG4 spacer is highly hydrophilic and coordinates multiple water molecules. During the organic gradient, the stripping of this hydration shell can cause sluggish mass transfer between the mobile and stationary phases, resulting in broad, smearing peaks.

Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a mass exactly 100 Da less than my target. What is happening? A: You are observing the loss of the Boc protecting group (-100 Da corresponds to the loss of isobutylene and CO 2​ ). This rarely happens during the HPLC run itself, but rather during the post-purification concentration step[2]. As water and acetonitrile evaporate, residual TFA concentrates, creating a highly acidic microenvironment that cleaves the Boc group[2]. Solution: Switch your mobile phase modifier from 0.1% TFA to 0.1% Formic Acid (FA)[4]. FA is a weaker acid (pH ~2.7) but still acidic enough to protonate the carboxylic acid. Crucially, it is highly volatile, preventing acid concentration during lyophilization. If you must use TFA, immediately neutralize your collected fractions with a small amount of triethylamine (TEA) or add toluene to form an azeotrope that drives off TFA during evaporation[2].

Q2: My conjugate is eluting as a massive, asymmetrical tailing peak. How do I sharpen it? A: Peak tailing for this molecule is caused by two factors: incomplete protonation of the carboxylic acid and secondary interactions between the basic amide/PEG oxygen lone pairs and unreacted silanol groups on the silica stationary phase[5]. Solution:

  • Ensure your mobile phase pH is strictly < 3.0 (using 0.1% FA)[1].

  • Switch to a "fully end-capped" C18 column. End-capping blocks the residual silanols from interacting with your polar functional groups, significantly reducing asymmetry.

Q3: The peak shape is symmetrical, but it is too broad, causing co-elution with truncated PEG impurities. How can I improve resolution? A: Broad peaks in PEGylated molecules often result from poor mass transfer kinetics. Solution: Elevate the column compartment temperature to 45 °C – 60 °C[4]. Heating decreases mobile phase viscosity and increases the diffusion coefficient of the PEG conjugate, significantly sharpening the peak. Combine this with a very shallow gradient (e.g., 0.5% to 1% organic increase per minute) across the expected elution window.

Quantitative Data: Mobile Phase Modifier Selection

Choosing the right mobile phase modifier is the most critical decision for this conjugate. Below is a summary of how different modifiers impact the purification metrics.

Mobile Phase ModifierpH (0.1% v/v)Carboxylic Acid Peak ShapeBoc Stability During LyophilizationVolatility / MS CompatibilityRecommendation
0.1% TFA ~2.0Excellent (Sharp)Poor (High risk of cleavage)GoodNot recommended unless fractions are neutralized immediately.
0.1% Formic Acid ~2.7Good to ExcellentExcellent (Stable)ExcellentOptimal Choice for Boc-PEG-Acids.
10 mM TEAA (pH 7.0) ~7.0Poor (Tailing on standard C18)ExcellentModerate (Causes ion suppression)Use only with specialized ion-exchange or polar-embedded columns.
Self-Validating Experimental Protocol

Optimized RP-HPLC Purification of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

Materials & Setup:

  • Column: Fully end-capped C18 preparative column (e.g., 5 μm, 130 Å, 19 x 150 mm)[4].

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (FA)[4].

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid (FA)[4].

  • Column Temperature: 45 °C (Critical for PEG mass transfer)[4].

  • Detection: UV at 210 nm (amide bond) and 220 nm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude conjugate in a minimum volume of 10% ACN in Water (matching initial gradient conditions). Filter through a 0.22 μm PTFE syringe filter to remove particulates.

  • Column Equilibration: Flush the column with 5 column volumes (CV) of 10% Mobile Phase B until the baseline is stable.

  • Gradient Elution:

    • 0 - 2 min: Hold at 10% B (Desalting and loading).

    • 2 - 25 min: Shallow linear gradient from 10% B to 45% B (Targeted elution window for PEG4).

    • 25 - 28 min: Ramp to 95% B (Column wash).

    • 28 - 32 min: Hold at 95% B.

    • 32 - 35 min: Return to 10% B (Re-equilibration).

  • Fraction Collection & Verification: Collect peaks based on UV threshold. Immediately analyze aliquots of the fractions via LC-MS (using ESI in positive mode for [M+H] + or [M+Na] + ) to confirm the presence of the intact Boc group.

  • Lyophilization: Flash-freeze the pooled fractions containing the pure product using liquid nitrogen or a dry ice/acetone bath. Lyophilize directly. The volatility of Formic Acid ensures it is removed under vacuum before it can concentrate and cleave the Boc group.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH Conjugation

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing low conjugation yields when working with the heterobifunctional linker BocNH-PEG4-CH2CH2NHCOCH2O...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing low conjugation yields when working with the heterobifunctional linker BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH .

While PEG linkers are designed to reduce steric hindrance between conjugated biomolecules[1], the complex internal architecture of this specific linker—featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a flexible PEG4 core, and an extended aliphatic-amide tail (-CH2CH2NHCOCH2OCH2COOH)—can introduce localized steric clashes and conformational folding during the critical carboxylic acid activation step.

Part 1: Diagnostic Workflow for Steric Hindrance

Before altering your chemistry, it is critical to diagnose the exact failure point in your conjugation pathway.

DiagnosticTree Start Low Conjugation Yield (<30% Conversion) Check1 Is the target amine sterically hindered? Start->Check1 Sol1 Switch to HATU or COMU (Exploit neighboring group effect) Check1->Sol1 Yes Check2 Is the PEG chain folded due to internal H-bonding? Check1->Check2 No Sol2 Optimize Solvent (Use anhydrous DMF/DMSO) Check2->Sol2 Yes Check3 Is the activated ester hydrolyzing prematurely? Check2->Check3 No Sol3 Exclude water completely or use biphasic micellar system Check3->Sol3 Yes

Logical troubleshooting tree for diagnosing and resolving PEG linker steric hindrance.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my standard EDC/NHS coupling yielding <20% conjugate with this specific linker? A1: The failure is driven by the lifetime and accessibility of the intermediate. EDC/NHS forms an O-acylisourea intermediate that is highly susceptible to hydrolysis or rearrangement into an inactive N-acylurea byproduct, especially when the target amine is sterically hindered and aminolysis is slow[2]. Furthermore, the internal amide bond (-NHCO-) in the linker's tail can restrict conformational freedom, physically blocking the NHS-ester from approaching a buried target amine.

Q2: How do advanced coupling reagents like HATU overcome this steric clash? A2: HATU contains a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The nitrogen atom at position 7 of the HOAt ring provides a critical "neighboring group effect." It acts as an intramolecular general base, forming a hydrogen bond with the incoming amine. This stabilizes the transition state and drastically accelerates the aminolysis step, allowing the reaction to proceed efficiently even in highly crowded microenvironments[3][4].

Q3: Can my choice of solvent exacerbate the steric hindrance of the PEG4 linker? A3: Yes. The BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH molecule contains both hydrophobic (Boc) and hydrophilic (PEG, amide, carboxyl) domains. In non-polar or poorly solvating environments, the internal amide can form intramolecular hydrogen bonds, causing the PEG chain to collapse or "fold" onto itself[5]. Using anhydrous, highly polar aprotic solvents like DMF or DMSO disrupts these internal H-bonds, ensuring the PEG chain remains fully extended and the reactive -COOH remains accessible.

Part 3: Quantitative Comparison of Coupling Reagents

To select the optimal chemistry for overcoming steric hindrance, review the kinetic and yield data summarized below. For hindered substrates, uronium-based reagents (HATU, COMU) significantly outperform carbodiimides (EDC, DIC).

Coupling ReagentActivation IntermediateIntermediate StabilityRelative Yield on Hindered AminesPrimary Failure Mode / Risk
EDC / NHS NHS EsterLow (Hydrolyzes in hours)< 30%N-acylurea rearrangement[2]
HBTU / HOBt OBt EsterHigh (Stable for days)40% – 60%Slow aminolysis rate
HATU / DIEA OAt EsterHigh (Stable for days)> 85% Guanidinylation (if HATU is in excess)[3]
COMU / DIEA Oxyma EsterHigh (Stable for days)> 90% High moisture sensitivity[4]

Part 4: Self-Validating Experimental Protocol

This protocol utilizes HATU/DIEA in anhydrous DMF to overcome steric hindrance. It is designed as a self-validating system , meaning analytical checkpoints are built into the workflow to ensure causality and prevent downstream failures.

Materials Required:
  • Linker: BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine), anhydrous

  • Solvent: DMF (Dimethylformamide), anhydrous (amine-free)

Step-by-Step Methodology:

Step 1: Linker Solvation and Unfolding

  • Dissolve 1.0 equivalent of the BocNH-PEG4-COOH linker in anhydrous DMF to a concentration of 0.1 M.

  • Causality & Validation: DMF is chosen to fully solvate the PEG chain and disrupt internal amide H-bonding[5]. Validation: The solution must be completely clear. Any turbidity indicates moisture or degraded solvent, which will quench the HATU.

Step 2: Pre-Activation of the Carboxylic Acid

  • Add 1.1 equivalents of HATU to the linker solution.

  • Add 2.0 equivalents of DIEA. Stir at room temperature for exactly 5 minutes.

  • Causality & Validation: DIEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive OAt-ester. Validation Checkpoint: Remove a 1 µL aliquot, quench in 50% Acetonitrile/Water, and run a rapid LC-MS. You should observe the mass shift corresponding to the OAt-ester intermediate. Do not proceed until activation is confirmed.

Step 3: Conjugation to the Hindered Amine

  • Dissolve 0.9 equivalents of your target amine in anhydrous DMF and add it dropwise to the activated linker solution. (Using a slight deficit of the target amine ensures complete conversion and simplifies purification).

  • Stir the reaction at room temperature for 2 to 4 hours. If the target is exceptionally bulky, gentle heating to 40°C can provide the kinetic energy needed to overcome the steric barrier.

  • Causality & Validation: The HOAt leaving group stabilizes the transition state via hydrogen bonding[4]. Validation Checkpoint: Perform a Kaiser (Ninhydrin) test on a small aliquot. A color change from blue to yellow/colorless indicates the successful consumption of the primary amine.

Step 4: Quenching and Purification

  • Quench the reaction by adding a small volume of water (or primary amine-free buffer) to hydrolyze any unreacted OAt-ester.

  • Purify the conjugate using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

ProtocolWorkflow Step1 1. Solvation Anhydrous DMF Unfolds PEG Step2 2. Activation HATU + DIEA (5 min, RT) Step1->Step2 Check1 Checkpoint LC-MS confirms OAt-ester Step2->Check1 Step3 3. Conjugation Add Target Amine (2-4h, RT/40°C) Check1->Step3 Check2 Checkpoint Kaiser Test confirms amine loss Step3->Check2 Step4 4. Purification Prep-HPLC Isolation Check2->Step4

Self-validating workflow for HATU-mediated conjugation of sterically hindered PEG linkers.

References

  • El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development - ACS Publications,[Link]

Sources

Optimization

Technical Support Center: Optimizing BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH Activation

Welcome to the technical support center for PEGylated linker activation. This guide is designed for researchers, application scientists, and drug development professionals dealing with the specific kinetic and structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for PEGylated linker activation. This guide is designed for researchers, application scientists, and drug development professionals dealing with the specific kinetic and structural challenges of activating BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH.

Your target molecule features a terminal carboxylic acid attached to an alpha-oxygen ether linkage (-OCH2COOH), a flexible PEG4 spacer, and an acid-labile Boc-protected amine. These structural nuances dictate your experimental boundaries: the alpha-oxygen makes the activated ester highly reactive but prone to hydrolysis, while the Boc group restricts your workable pH range.

Mechanistic Overview: Activation Pathways

Understanding the competing reaction pathways is critical for optimizing your yield. The diagram below illustrates the divergence between the desired amidation pathway and the dead-end side reactions.

ActivationPathway Acid BocNH-PEG4-Acid OAcyl O-acylisourea Acid->OAcyl + Carbodiimide EDC EDC / DIC EDC->OAcyl NHSEster Activated Ester OAcyl->NHSEster Nucleophilic Attack NAcyl N-acylurea Byproduct OAcyl->NAcyl O-to-N Rearrangement Hydrolysis Hydrolysis OAcyl->Hydrolysis Aqueous Media NHS NHS / Oxyma NHS->NHSEster NHSEster->Hydrolysis Aqueous Media Amide Target Conjugate NHSEster->Amide + Amine

Fig 1. Carbodiimide-mediated activation pathways and competing side reactions.

Troubleshooting Guide (Q&A)

Q: I am observing a significant mass peak corresponding to the N-acylurea byproduct (+155 Da for EDC, +126 Da for DIC) instead of my target NHS-ester. Why is this happening? A: This is caused by the O-to-N acyl rearrangement of the O-acylisourea intermediate. When the carboxylic acid reacts with the carbodiimide, a highly reactive O-acylisourea is formed. If the nucleophilic attack by NHS is too slow or the NHS concentration is depleted, the intermediate undergoes an intramolecular rearrangement to form a thermodynamically stable, dead-end N-acylurea byproduct[1]. Causality & Solution: The rearrangement kinetics compete directly with the NHS nucleophilic attack. To minimize this, ensure a high molar excess of NHS (e.g., 3.0 equivalents) relative to the carbodiimide, and consider performing the initial activation step at 4°C to slow the rearrangement.

Q: My activated NHS-ester intermediate is disappearing before I can conjugate my amine-containing payload. What is the mechanism behind this loss? A: You are experiencing rapid hydrolysis. In aqueous or semi-aqueous buffers (e.g., MES pH 6.0), water acts as a competing nucleophile. The NHS-ester is highly susceptible to hydrolysis, reverting back to the original BocNH-PEG4-COOH and releasing the NHS moiety[2]. Because your molecule contains an alpha-oxygen (-OCH2COOH), the inductive electron-withdrawing effect makes the carbonyl even more electrophilic, accelerating this hydrolysis. Causality & Solution: The half-life of an NHS-ester drops exponentially as pH increases. To prevent this, perform the activation step in strictly anhydrous organic solvents[2] like DMF or DMSO.

Q: I am observing high molecular weight oligomers and cross-linking in my final product. Could my Boc-protecting group be failing? A: Yes. The tert-butyloxycarbonyl (Boc) group is acid-labile. While standard EDC/NHS activation in MES buffer (pH ~6.0) is generally safe, prolonged exposure to lower pH or the use of un-neutralized acidic additives (like HOBt) in organic solvents can cause partial Boc deprotection. If the terminal amine is exposed, it will immediately react with the activated carboxylic acid of another molecule, causing polymerization. Causality & Solution: Maintain the apparent pH above 5.5 at all times. If using organic solvents, add a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the environment.

Quantitative Data: Kinetic Comparison

Summarizing the kinetic behavior of your intermediates allows for precise timing during your experimental workflows.

Intermediate / ByproductFormation ConditionHalf-Life (Aqueous, pH 7.4)Reactivity towards Primary Amines
O-acylisourea EDC/DIC + Carboxylic Acid< 2 secondsExtremely High
NHS-Ester O-acylisourea + NHS~2 - 4 hoursHigh
N-acylurea O-acylisourea rearrangementStable (No degradation)None (Dead-end byproduct)
Symmetrical Anhydride O-acylisourea + Carboxylic AcidMinutes to HoursModerate

Self-Validating Experimental Protocol

To bypass hydrolysis and minimize N-acylurea formation, we strongly recommend an anhydrous DIC/NHS activation workflow. The PEG4 linker ensures excellent solubility in DMF.

Workflow Step1 1. Dissolve BocNH-PEG4-COOH in anhydrous DMF Step2 2. Add NHS or OxymaPure (3.0 equivalents) Step1->Step2 Step3 3. Add DIC or EDC (1.5 equivalents) Step2->Step3 Step4 4. Incubate 15-30 min at Room Temp Step3->Step4 Step5 5. Add Target Amine + DIPEA (if needed) Step4->Step5 Step6 6. Purify Conjugate (HPLC / Dialysis) Step5->Step6

Fig 2. Optimized anhydrous activation and conjugation workflow for PEGylated acids.

Step-by-Step Methodology: Anhydrous DIC/NHS Activation
  • Preparation : Dissolve 1.0 eq of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH in anhydrous DMF to a target concentration of 50-100 mM.

  • Additive Introduction : Add 3.0 eq of N-Hydroxysuccinimide (NHS). Stir until completely dissolved. Causality: Adding the nucleophile before the carbodiimide ensures it is immediately available to trap the O-acylisourea, preventing the O-to-N rearrangement.

  • Activation : Add 1.5 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir at room temperature for 15-30 minutes.

  • Self-Validation Checkpoint : Withdraw a 1 µL aliquot, quench it in 99 µL of methanol, and analyze via LC-MS. The presence of the methyl ester (formed by methanolysis) or the intact NHS-ester confirms successful activation. If you only observe the N-acylurea mass (+126 Da for DIC), abort the conjugation and restart with fresh, dry reagents.

  • Conjugation : Add 1.2 eq of your target primary amine. If the amine is a salt (e.g., HCl salt), add 2.0 eq of DIPEA to neutralize it and render it nucleophilic.

  • Incubation : Stir for 2-4 hours at room temperature.

  • Purification : Purify the resulting conjugate via preparative HPLC or dialysis, depending on the molecular weight of the target payload.

Frequently Asked Questions (FAQs)

Q: Can I use HATU instead of EDC/NHS for this molecule? A: Yes. HATU with DIPEA in anhydrous DMF is highly efficient for activating PEGylated carboxylic acids and completely bypasses the O-acylisourea intermediate, eliminating the N-acylurea side reaction. However, HATU forms a highly reactive HOAt-ester. Ensure your target amine is ready for immediate addition to prevent degradation.

Q: Is it possible to activate the amine first to prevent side reactions? A: No. Activation chemistry targets the carboxylic acid to make it electrophilic. The amine must remain nucleophilic. Attempting to "activate" an amine with carbodiimides will not yield a reactive intermediate for amide bond formation[3].

Q: Does the ether linkage (-OCH2COOH) in this molecule affect the activation kinetics? A: Yes. The alpha-oxygen exerts an inductive electron-withdrawing effect on the carbonyl carbon. This makes the resulting O-acylisourea and NHS-ester highly reactive toward amines, but concurrently makes the ester exceptionally susceptible to rapid hydrolysis in aqueous media. This structural feature is the primary reason we advocate for anhydrous activation protocols.

References

  • Carbodiimides and Additives. Aapptec Peptides.[Link]

  • Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation? Langmuir (ACS Publications).[Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances.[Link]

  • EDC/NHS conjugation: Is it possible to activate amine first? ResearchGate.[Link]

Sources

Troubleshooting

optimizing TFA concentration for Boc cleavage in PEG4 linkers

Welcome to the Technical Support Center for Bioconjugation & Linker Chemistry . This hub is designed for researchers and drug development professionals seeking authoritative, field-proven solutions for optimizing the rem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation & Linker Chemistry . This hub is designed for researchers and drug development professionals seeking authoritative, field-proven solutions for optimizing the removal of tert-butyloxycarbonyl (Boc) protecting groups from Polyethylene Glycol (PEG) linkers.

Below, you will find mechanistic insights, an optimization matrix, a self-validating protocol, and a troubleshooting desk addressing the most common points of failure when handling PEG4 linkers.

Part 1: Mechanistic Insights – The Acidolysis of Boc-PEG4

The Boc group is a staple in organic synthesis for protecting the terminal amines of PEG linkers due to its stability under basic conditions and its predictable removal via 1[1]. The reaction is typically driven by strong acids such as Trifluoroacetic Acid (TFA).

The mechanism initiates with the protonation of the carbamate oxygen, followed by the cleavage of the carbon-oxygen bond. This generates two critical intermediates: a carbamic acid (which spontaneously decarboxylates to yield the free amine as a TFA salt) and a highly reactive tert-butyl cation[2]. While the hydrophilic ether backbone of a PEG4 linker is generally stable to TFA, the generated tert-butyl cation is a potent electrophile that can 3 if not immediately intercepted[3].

G A Boc-PEG4-Amine B Protonated Intermediate A->B H+ (TFA) C Carbamic Acid + t-Butyl Cation B->C Cleavage D PEG4-Amine·TFA + CO2 ↑ C->D Decarboxylation E Isobutane / t-Butanol (Quenched) C->E TIS / H2O (Scavengers)

Caption: Acid-catalyzed mechanism of Boc deprotection and carbocation scavenging.

Part 2: The Optimization Matrix – TFA Concentration & Scavengers

Selecting the correct TFA concentration is a balancing act. Too low, and the flexible PEG chain may fold and shield the Boc group; too high, and you risk side reactions during solvent evaporation. The table below summarizes the causality behind different cleavage cocktails.

TFA ConcentrationSolventScavenger SystemTypical TimeCausality & Outcome
20% (v/v) DCMNone2 - 4 hSuboptimal: Sluggish kinetics. PEG4 folding in non-polar solvents may shield the terminal Boc group, leading to 1[1].
50% (v/v) DCM2.5% TIS, 2.5% H₂O1 - 2 hOptimal: Rapid acidolysis. TIS provides hydride transfer to quench carbocations; H₂O acts as a nucleophilic trap[2].
95% (v/v) None2.5% TIS, 2.5% H₂O30 - 60 minAggressive: Typically reserved for 4[4]. Unnecessary for solution-phase PEG4 and complicates solvent removal.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology ensures complete cleavage while preventing the alkylation of sensitive functional groups.

Step 1: Preparation Dissolve the Boc-PEG4-Amine in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.2 M. Causality: DCM provides excellent solvation for hydrophilic PEG chains, preventing aggregation and ensuring the terminal Boc group is exposed to the acid[1].

Step 2: Scavenger Addition Add 2.5% (v/v) Triisopropylsilane (TIS) and 2.5% (v/v) deionized water to the solution. Causality: TIS acts as a to permanently neutralize the tert-butyl cation, preventing it from reattaching to the amine or alkylating the PEG backbone.

Step 3: Acidification & Validation Cool the flask to 0°C in an ice bath. Slowly add TFA to achieve a final concentration of 50% (v/v). Remove the ice bath and stir at room temperature for 1–2 hours. Validation Check: Analyze a 1 µL aliquot via LC-MS. The reaction is self-validating when the starting material mass (M) transitions entirely to the deprotected mass (M - 100 Da)[1].

Step 4: Concentration Evaporate the bulk TFA and DCM under reduced pressure using a rotary evaporator. Causality: Prolonged exposure to concentrated TFA during evaporation can drive side reactions. Co-evaporate the residue with toluene (3x) to azeotropically remove residual TFA[1].

Step 5: Neutralization The product is currently a protonated PEG4-Amine·TFA salt. To liberate the free amine for downstream couplings, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃, or add 5 equivalents of N,N-Diisopropylethylamine (DIEA) directly to the next reaction mixture[5].

Workflow Step1 1. Preparation Dissolve Boc-PEG4 in Anhydrous DCM (0.1 - 0.2 M) Step2 2. Scavenger Addition Add 2.5% (v/v) TIS and 2.5% (v/v) H2O Step1->Step2 Step3 3. Acidification Slowly add TFA to 50% (v/v) at 0°C Warm to RT and stir for 1-2 hours Step2->Step3 Step4 4. Concentration Remove bulk TFA/DCM via rotary evaporation Co-evaporate with Toluene (3x) Step3->Step4 Step5 5. Neutralization Neutralize with 5% DIEA in DCM or saturated NaHCO3 wash Step4->Step5

Caption: Self-validating step-by-step workflow for Boc cleavage of PEG4 linkers.

Part 4: Troubleshooting Desk (FAQs)

Q: Why is my Boc cleavage incomplete even after 2 hours in 20% TFA? A: While PEG4 is a relatively short spacer, its conformational flexibility in non-polar solvents like DCM can occasionally shield the terminal Boc group from protonation. 20% TFA is often at the lower kinetic threshold for solution-phase cleavage[1]. Solution: Increase the TFA concentration to the 6[6]. Ensure the reaction is allowed to warm to room temperature, as acidolysis is significantly retarded at 0°C.

Q: LC-MS reveals a +56 Da mass addition on my final PEG4 product. What happened? A: This is a classic signature of tert-butylation. During acidolysis, the Boc group degrades into a tert-butyl cation. If this electrophile is not rapidly quenched, it can alkylate nucleophilic sites on your molecule (or even reattach to the amine)[7]. Solution: Your scavenger network failed or was absent. Always include 2.5% TIS and 2.5% H₂O in your cleavage cocktail. TIS is highly effective as it acts as a hydride transfer reagent, permanently reducing the carbocation to inert isobutane.

Q: My deprotected PEG4-amine fails to react with NHS-esters in the subsequent step. Why? A: You are likely dealing with a retained TFA salt. Following Boc cleavage, the liberated amine is protonated (R-NH₃⁺ CF₃COO⁻)[8]. Protonated amines are not nucleophilic and cannot attack NHS-esters. Solution: You must perform a rigorous neutralization. Either perform a basic aqueous workup (e.g., NaHCO₃ wash) if your PEG4 conjugate is sufficiently lipophilic, or perform in situ neutralization by5 (5-10% v/v) to your downstream coupling buffer[5].

References

  • BenchChem. "1"

  • BenchChem. "2"

  • Peptide Chemistry. "3"

  • ChemPep. "6"

  • ACS Publications. "5"

  • ResearchGate. ""

  • AAPPTec. "8"

  • Thermo Fisher Scientific. "4"

  • Utrecht University. "7"

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: ¹H and ¹³C NMR Characterization of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

Executive Summary & Molecular Architecture In the rapidly evolving landscape of targeted therapeutics—particularly PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the structural integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the rapidly evolving landscape of targeted therapeutics—particularly PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the structural integrity of heterobifunctional linkers is paramount. BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is a highly versatile, cleavable-adjacent linker that features three distinct functional domains:

  • Boc-Protected Amine: Provides orthogonal protection, allowing for sequential, controlled conjugations without unwanted polymerization [1].

  • PEG4 Spacer: A hydrophilic tetraethylene glycol core that imparts critical aqueous solubility and optimizes the spatial distance between conjugated pharmacophores.

  • Diglycolic Acid Terminus: Features an amide linkage and a terminal carboxylic acid, primed for standard EDC/NHS coupling to target ligands or warheads.

As a Senior Application Scientist, I approach the validation of this linker not as a simple identity check, but as a self-validating system. Any degradation, premature Boc cleavage, or incomplete functionalization directly impacts downstream ADC/PROTAC yield. This guide provides an objective comparison of analytical methodologies and establishes a definitive, causality-driven Nuclear Magnetic Resonance (NMR) protocol for the structural elucidation of this linker.

Analytical Methodologies Comparison: NMR vs. Alternatives

While ¹H and ¹³C NMR spectroscopy remains the gold standard for unambiguous structural elucidation, a robust analytical workflow often employs orthogonal techniques. The table below objectively compares NMR against alternative methods for characterizing Boc-protected PEG linkers [1].

Analytical MethodPrincipleKey AdvantagesLimitations
¹H and ¹³C NMR Measures the magnetic environment of atomic nuclei.Unambiguous structural confirmation. Quantifies end-group ratios (Boc vs. PEG). Differentiates positional isomers.Requires relatively pure samples (>90%). Less sensitive to trace high-molecular-weight polymeric impurities.
LC-MS (ESI/TOF) Separates molecules chromatographically; detects exact mass-to-charge ratio.Highly sensitive for impurity profiling. Confirms exact molecular weight.Challenging for highly polydisperse PEGs due to overlapping charge states and in-source fragmentation of the Boc group.
MALDI-TOF MS Soft ionization mass spectrometry.Excellent for determining molecular weight distribution and confirming end-group mass.Does not provide detailed structural or connectivity information for the repeating units.
SEC (GPC) Separates molecules based on hydrodynamic volume in solution.Ideal for determining molar mass distribution and polydispersity index (PDI) [2].Provides no chemical structural information; susceptible to column interaction artifacts.

The Causality of Choice: We prioritize NMR for this specific linker because mass spectrometry (LC-MS/MALDI) often induces premature fragmentation of the labile tert-butyloxycarbonyl (Boc) group during ionization. NMR allows us to observe the molecule in its native state, using the 9-proton Boc signal as an internal quantitative standard to validate the entire polymer chain.

Structural Elucidation via ¹H and ¹³C NMR

The following tables summarize the expected quantitative ¹H and ¹³C NMR data.

Note on Solvent Selection:DMSO-d₆ is explicitly chosen over CDCl₃. The carboxylic acid proton (~12.5 ppm) and amide NH (~7.8 ppm) undergo rapid chemical exchange in protic environments or CDCl₃ containing trace water. DMSO-d₆ significantly reduces this exchange rate via strong hydrogen bonding, allowing these critical end-group markers to be clearly observed and integrated.

Table 1: Quantitative ¹H NMR Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality & Notes
1.37 - 1.44 Singlet (s)9HBoc -C(CH₃)₃Sharp, diagnostic peak. Serves as the internal standard for all quantitative integration [1].
3.05 - 3.15 Quartet (q)2H-CH₂-NHBocSplits due to coupling with adjacent CH₂ and the Boc NH proton.
3.20 - 3.30 Quartet (q)2H-CH₂-NHCO-Splits due to coupling with adjacent CH₂ and the amide NH proton.
3.40 - 3.60 Multiplet (m)16HPEG Core (-CH₂CH₂O-)₄The bulk electron-donating ether oxygens shield these protons into a dense multiplet.
3.95 Singlet (s)2H-CO-CH₂-O- (Amide side)Deshielded by the adjacent amide carbonyl and ether oxygen.
4.05 Singlet (s)2H-O-CH₂-COOH (Acid side)Further deshielded compared to 3.95 ppm due to the stronger electron-withdrawing effect of the -COOH group.
6.75 Triplet (t)1HBoc-NH-Broadened by quadrupolar relaxation of the ¹⁴N nucleus.
7.85 Triplet (t)1H-NH-CO- (Amide)Downfield shift caused by the deshielding anisotropic effect of the amide carbonyl.
12.50 Broad Singlet (br s)1H-COOHHighly dependent on sample concentration and trace water content.
Table 2: Diagnostic ¹³C NMR Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentDiagnostic Importance
28.2 Boc -CH₃Confirms the presence of the intact protecting group.
38.5, 39.8 -CH₂-NHCO-, -CH₂-NHBocOften overlaps with the DMSO-d₆ solvent septet (39.5 ppm); requires careful baseline and phase correction to resolve.
67.5, 70.5 Diglycolic Acid -CH₂-Confirms successful conjugation of the diglycolic anhydride to the PEG amine.
69.5 - 70.0 PEG Core CarbonsRepresents the repeating ethylene glycol backbone[3].
77.5 Boc Quaternary CarbonValidates Boc structural integrity.
155.6 Boc C=OCarbamate carbonyl; distinct from amide/acid carbonyls.
169.2, 171.5 Amide C=O, Acid C=OConfirms the asymmetric nature of the diglycolic acid terminus.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), do not treat NMR acquisition as a "black box." The following protocol is designed as a self-validating system to guarantee quantitative accuracy.

Step 1: Rigorous Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH. Causality: Lower masses lead to poor signal-to-noise (S/N) ratios for the end-group carbons in ¹³C NMR; higher masses can increase viscosity, broadening the lines and ruining multiplet resolution.

  • Dissolution: Dissolve in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal reference).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause magnetic field inhomogeneities.

Step 2: Optimized Acquisition Parameters
  • Temperature Stabilization: Equilibrate the probe to 298 K for 5 minutes.

  • Tuning and Matching: Perform automated tuning and matching (ATMA) for both ¹H and ¹³C channels to maximize power transfer and sensitivity.

  • Relaxation Delay (D1): Set D1 = 10 seconds for ¹H NMR. Causality: PEG polymer chains and bulky end groups have vastly different longitudinal relaxation times (T₁). A standard 1-second delay will result in incomplete magnetization recovery for the rigid end-groups, skewing the integration. A 10-second delay ensures strict quantitative accuracy.

  • Scans: Acquire 64 scans for ¹H and 1024 scans for ¹³C.

Step 3: Data Processing & Self-Validation
  • Apply a 0.3 Hz exponential line broadening (LB) function to the ¹H FID before Fourier Transformation to enhance S/N without sacrificing resolution.

  • The Self-Validation Check: Integrate the Boc singlet at 1.44 ppm and set its value strictly to 9.00. Next, integrate the PEG core multiplet (3.40 - 3.60 ppm). If the molecule is intact and pure, the PEG integration must read ~16.00 ± 0.5. If the PEG integral is significantly higher (e.g., >20), it indicates contamination with unfunctionalized PEG starting material or premature Boc cleavage.

Analytical Workflow & Decision Tree

The following diagram illustrates the logical workflow for validating the linker prior to downstream PROTAC/ADC synthesis.

NMR_Workflow Prep Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 Acq1H 1H NMR Acquisition 400 MHz, D1=10s, 64 Scans Prep->Acq1H Acq13C 13C NMR Acquisition 100 MHz, D1=2s, 1024 Scans Prep->Acq13C Process Spectral Processing Fourier Transform & Phase Correction Acq1H->Process Acq13C->Process Analyze Structural Elucidation Verify Boc (1.44 ppm) & PEG (3.5 ppm) Process->Analyze Quant Quantitative Integration Ratio of Boc (9H) to PEG (16H) Analyze->Quant Decision Integration Matches Theoretical Ratio? Quant->Decision Valid Structure Validated Ready for ADC/PROTAC Synthesis Decision->Valid Yes Invalid Impurity Detected Investigate Degradation/Cleavage Decision->Invalid No

Workflow for NMR acquisition, processing, and quantitative validation of PEG linkers.

References

  • Bioconjugate Chemistry. "Synthesis and Grafting of Thioctic Acid−PEG−Folate Conjugates onto Au Nanoparticles for Selective Targeting of Folate Receptor-Positive Tumor Cells." ACS Publications, 2006. URL:[Link]

  • Macromolecules. "Heterofunctional Poly(ethylene glycol) (PEG) Macroinitiator Enabling Controlled Synthesis of ABC Triblock Copolymers." National Center for Biotechnology Information (PMC), 2017. URL:[Link]

Comparative

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH vs Fmoc-NH-PEG4-acid for solid phase synthesis

Strategic Selection of PEG4 Linkers in Solid Phase Synthesis: BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH vs. Fmoc-NH-PEG4-acid In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Selection of PEG4 Linkers in Solid Phase Synthesis: BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH vs. Fmoc-NH-PEG4-acid

In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and complex bioconjugates, the selection of the correct polyethylene glycol (PEG) linker is critical. The linker not only dictates the physicochemical properties of the final molecule but also defines the entire synthetic strategy. This guide provides an in-depth technical comparison between two distinct PEG4 building blocks: the extended BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH and the standard Fmoc-NH-PEG4-acid . We will explore their structural nuances, orthogonal compatibilities, and step-by-step solid-phase synthesis (SPPS) protocols to empower your process chemistry decisions.

Structural and Mechanistic Causality

The fundamental divergence between these two linkers lies in their protecting group chemistry and spacer architecture.

Fmoc-NH-PEG4-acid: This linker employs the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is base-labile. The reliance on Fmoc allows for a fully orthogonal synthetic strategy1[1]. During chain elongation, the Fmoc group is removed using a mild base (typically 20% piperidine). Causality: Because piperidine operates via a base-catalyzed beta-elimination mechanism, it leaves acid-labile side-chain protecting groups (like tBu) and the linker anchoring the peptide to the resin completely intact, preventing premature cleavage.

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH: This molecule features an extended architecture. It is essentially a Boc-protected PEG4-diamine conjugated to diglycolic acid. This modification extends the spacer length and introduces an internal amide bond along with an additional ether linkage, which can enhance hydrogen bonding with target proteins. Mechanistically, it utilizes the tert-butyloxycarbonyl (Boc) group, which is acid-labile2[2]. Causality: The Boc strategy is highly advantageous when the growing sequence is susceptible to base-catalyzed side reactions (e.g., aspartimide formation) or when synthesizing C-terminal thioesters for Native Chemical Ligation (NCL), where piperidine would prematurely degrade the thioester 3[3].

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the two linkers to guide your synthetic planning.

FeatureFmoc-NH-PEG4-acidBocNH-PEG4-CH2CH2NHCOCH2OCH2COOH
Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Global Cleavage Reagent 90-95% TFAAnhydrous HF or TFMSA
Orthogonality Fully orthogonal (Base deprotect / Acid cleave)Semi-orthogonal (Graduated acid lability)
Spacer Core PEG4-propionic acidPEG4 + Diamine + Diglycolic Acid
Automation Compatibility High (Standard for modern synthesizers)Moderate (Requires specialized HF apparatus)
Primary Application Routine SPPS, PROTACs, base-stable conjugatesBase-sensitive conjugates, Thioester synthesis

Workflow Visualization

The choice of linker dictates the entire downstream cleavage and deprotection workflow.

SPPS_Workflow Start Resin-Bound Amine Support Fmoc_Couple Couple Fmoc-NH-PEG4-acid (HATU, DIPEA) Start->Fmoc_Couple Fmoc Strategy Boc_Couple Couple Boc-Extended-PEG4-acid (DIC, HOBt) Start->Boc_Couple Boc Strategy Fmoc_Deprotect Base Deprotection (20% Piperidine) Fmoc_Couple->Fmoc_Deprotect Fmoc_Cleave Acid Cleavage (95% TFA) Fmoc_Deprotect->Fmoc_Cleave Boc_Deprotect Acid Deprotection (50% TFA) Boc_Couple->Boc_Deprotect Boc_Cleave Strong Acid Cleavage (Anhydrous HF) Boc_Deprotect->Boc_Cleave

Caption: Orthogonal workflows for Fmoc vs. Boc solid-phase synthesis strategies.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Fmoc-NH-PEG4-acid Coupling in PROTAC Synthesis This protocol is adapted from methodologies used to synthesize robust FEM1B-recruiting HDAC degraders4[4]. Causality Focus: HATU is selected over traditional carbodiimides due to its superior efficiency in forming the active uronium ester, which is critical for overcoming the steric hindrance of the flexible PEG chain and driving the reaction to completion.

  • Resin Preparation: Swell the amine-functionalized resin (e.g., Rink Amide, 0.17 mmol) in DMF for 30 minutes.

  • Coupling: Dissolve Fmoc-NH-PEG4-acid (2.0 equiv, 0.34 mmol), HATU (2.0 equiv, 0.34 mmol), and HOBt·H2O (2.0 equiv, 0.34 mmol) in minimal DMF (0.4 mL). Add DIPEA (3.0 equiv, 0.51 mmol) to initiate activation. Add the mixture to the resin and agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete acylation of the primary amines. If positive (blue beads), repeat step 2.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group via beta-elimination. Wash extensively with DMF (5 × 1 min) to remove piperidine adducts.

Protocol B: BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH Coupling Causality Focus: DIC/Oxyma is utilized instead of HATU to prevent the formation of unreactive guanidino byproducts on the resin, which is a known risk in acid-catalyzed Boc chemistry.

  • Coupling: To the swollen amine-resin, add BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH (2.0 equiv), DIC (2.0 equiv), and Oxyma Pure (2.0 equiv) in DMF. Agitate for 2 hours.

  • Validation: Confirm coupling via Kaiser test.

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to cleave the Boc group via acidolysis, generating a stable t-butyl cation and releasing CO2.

  • Neutralization: Wash the resin with DCM (3 × 1 min), then neutralize the resulting TFA salt by treating with 5% DIPEA in DCM (2 × 2 min). Wash with DMF (3 × 1 min) to prepare for the next coupling step.

  • Final Cleavage: Upon completion of the synthesis, cleave the conjugate from the resin using anhydrous HF at 0°C for 1 hour (requires specialized Teflon apparatus) 5[5].

Conclusion

The selection between BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH and Fmoc-NH-PEG4-acid extends beyond mere spacer length; it dictates the fundamental chemical environment of the synthesis. Fmoc-NH-PEG4-acid remains the gold standard for automated, fully orthogonal SPPS. Conversely, the extended Boc linker is an indispensable tool when navigating base-sensitive sequences, utilizing safety-catch linkers, or designing highly specific extended PROTAC architectures.

References

  • A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis. Benchchem.
  • A Comparative Analysis of Boc vs. Fmoc Protection in PEG Linkers: A Guide for Researchers. Benchchem.
  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
  • Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders.
  • Boc and Fmoc solid phase peptide synthesis - US Patent 9090654B2.

Sources

Validation

stability comparison of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH in acidic vs basic media

As a Senior Application Scientist, understanding the precise chemical vulnerabilities of your bifunctional linkers is the cornerstone of robust drug design. BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is a highly versatile heterobi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the precise chemical vulnerabilities of your bifunctional linkers is the cornerstone of robust drug design. BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is a highly versatile heterobifunctional linker frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

To successfully deploy this linker, researchers must master its stability profile across the pH spectrum. This guide provides an objective, data-driven comparison of its behavior in acidic versus basic media, supported by mechanistic causality and self-validating experimental protocols.

Structural Deconstruction & Mechanistic Causality

To predict the stability of this molecule, we must first deconstruct it into its four critical functional domains, each responding differently to pH extremes:

  • Boc (tert-Butyloxycarbonyl) Group: An acid-labile protecting group designed to reversibly mask the nucleophilic primary amine[1].

  • PEG4 Chain: A hydrophilic polyethylene glycol backbone that provides solubility. It is highly resistant to pH-driven hydrolysis but susceptible to oxidative degradation[2].

  • Amide Linkage (-NH-CO-): Connects the PEG chain to the diglycolic acid moiety. Amide bonds are significantly more stable to hydrolysis than ester bonds across a wide pH range[2].

  • Terminal Carboxylic Acid (-COOH): A pH-sensitive functional group that dictates the molecule's overall charge and solubility depending on the media's pH.

G cluster_domains Functional Domains Molecule BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH Boc Boc Group (Acid-Labile) Molecule->Boc N-Terminus PEG PEG4 Chain (Stable Backbone) Molecule->PEG Spacer Amide Amide Bond (Hydrolysis Resistant) Molecule->Amide Linkage COOH Carboxylic Acid (pH Sensitive) Molecule->COOH C-Terminus Acid Acidic Media (pH < 3) Cleavage to Free Amine Boc->Acid Base Basic Media (pH > 8) Deprotonation to Carboxylate COOH->Base

Figure 1: Structural stability map of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH across pH extremes.

Stability in Acidic Media: Mechanisms & Kinetics

In acidic environments, the primary vulnerability of this linker is the Boc protecting group .

Mechanistic Causality: The cleavage of the tert-butyl carbamate occurs under anhydrous or aqueous acidic conditions via the protonation of the carbamate oxygen[3]. This is followed by the elimination of a highly stable tert-butyl cation (which subsequently eliminates a proton to form isobutylene) and the loss of carbon dioxide, yielding the free primary amine[1].

While strong acids like Trifluoroacetic Acid (TFA) or HCl rapidly cleave the Boc group[1], the internal amide bond and the PEG4 ether linkages remain structurally intact due to their high kinetic barrier to acid-catalyzed hydrolysis. The terminal carboxylic acid remains protonated (neutral), which may slightly reduce the molecule's aqueous solubility compared to physiological pH.

Stability in Basic Media: Mechanisms & Kinetics

In basic environments, the linker exhibits a completely orthogonal stability profile.

Mechanistic Causality: The Boc group is renowned for its exceptional stability under basic conditions and toward nucleophiles[4]. Instead, the basic media primarily interacts with the terminal carboxylic acid, deprotonating it to form a highly water-soluble carboxylate salt.

While ester linkages would undergo rapid base-catalyzed hydrolysis (saponification) under these conditions, the amide linkage in this molecule provides high resistance to hydrolysis[2]. Degradation of the amide bond will only occur under extreme basic conditions (e.g., pH > 12) coupled with elevated temperatures.

Quantitative Data: Acidic vs. Basic Comparison

The following table synthesizes the kinetic stability of the linker across various pH environments at 25°C.

pH ConditionRepresentative MediaBoc Group StatusAmide / PEG StatusTerminal -COOH StatusEstimated Half-Life ( t1/2​ )
pH < 1.0 50% TFA in DCMRapidly Cleaved StableProtonated (Neutral)< 5 minutes
pH 2.0 - 3.0 0.1 M HCl (aq)Slowly CleavedStableProtonated (Neutral)1 - 3 hours
pH 5.0 - 6.0 Ammonium AcetateStableStablePartially Deprotonated> 4 weeks
pH 7.4 PBS (Physiological)StableStableDeprotonated (Salt)> 6 months
pH 9.0 - 10.0 Ammonium BicarbonateStableStableDeprotonated (Salt)> 6 months
pH 12.0+ 0.1 M NaOH (aq)StableSlow Hydrolysis Deprotonated (Salt)5 - 10 days

Self-Validating Experimental Protocols

To empirically verify the stability of this linker for your specific application, you must employ an LC-MS workflow utilizing volatile buffers. This prevents ion suppression during mass spectrometry and ensures the data is an accurate reflection of the molecule's integrity.

System Self-Validation Principle: The protocol below incorporates an internal standard (e.g., Fmoc-Gly-OH) that is stable under mild acid but labile under strong base. By monitoring the internal standard alongside the target linker, you validate that any observed degradation is due to the buffer chemistry, not an artifact of the LC-MS injection or autosampler queue.

Workflow Prep 1. Sample Prep 1 mg/mL in Buffer + Internal Std Incubate 2. Incubation pH 1.0 to 12.0 @ 25°C & 40°C Prep->Incubate Quench 3. Quenching Neutralize to pH 7 Freeze at -80°C Incubate->Quench Analyze 4. LC-MS Analysis Quantify Intact Mass & Degradants Quench->Analyze

Figure 2: Self-validating LC-MS workflow for pH-dependent linker stability profiling.

Protocol: pH-Dependent Degradation Kinetics Assay
  • Preparation of Stock Solutions: Dissolve BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH in LC-MS grade DMSO to a concentration of 10 mg/mL. Prepare a 1 mg/mL stock of the internal standard (IS).

  • Buffer Matrix Setup: Prepare volatile aqueous buffers: 0.1% Formic Acid (pH ~2.7), 50 mM Ammonium Acetate (pH 5.5), and 50 mM Ammonium Bicarbonate (pH 8.5).

  • Incubation: Dilute the linker stock to 100 µg/mL in the respective buffers. Spike in the IS at 10 µg/mL. Incubate aliquots at 25°C and 40°C in a thermomixer.

  • Causality-Driven Quenching: At predetermined time points (0, 1, 4, 8, 24, and 48 hours), extract a 50 µL aliquot. Crucial Step: Immediately quench the pH extremes by adding equimolar neutralizing agents (e.g., dilute NaOH for acidic samples, dilute HCl for basic samples) to bring the pH to ~7.0. This halts degradation instantly, preventing artifactual cleavage while the sample sits in the autosampler.

  • LC-MS Analysis: Inject 5 µL onto a C18 Reverse Phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Note on LC-MS Acid Exposure: The 0.1% Formic Acid in the mobile phase is necessary for peak shape and ionization, but the exposure time (< 15 mins) is too short to cause significant Boc cleavage on-column.

  • Data Processing: Calculate the ratio of the intact linker's Extracted Ion Chromatogram (XIC) area to the IS area. Plot ln([Linker]t​/[Linker]0​) versus time to determine the degradation rate constant ( k ) and half-life ( t1/2​ ).

Alternative Linker Comparisons

When designing a synthetic route, the choice of protecting group dictates your orthogonal deprotection strategy[3]. If the Boc group's acid lability conflicts with your payload's stability, consider these alternatives:

  • Fmoc-NH-PEG4-CH2CH2NHCOCH2OCH2COOH:

    • Stability: Highly stable in acidic media; rapidly cleaved in basic media (e.g., 20% Piperidine in DMF).

    • Use Case: Ideal when the conjugated payload is acid-sensitive but base-stable.

  • Cbz-NH-PEG4-CH2CH2NHCOCH2OCH2COOH:

    • Stability: Stable in both mild acidic and basic media.

    • Use Case: Requires catalytic hydrogenation (e.g., H2, Pd/C) for deprotection. Ideal for complex multi-step syntheses where both acid and base treatments are required prior to final deprotection.

References

  • tert-Butyloxycarbonyl protecting group - Wikipedia. URL:[Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Determination of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH by Analytical HPLC

Introduction: The Analytical Challenge of Modern Bioconjugation Linkers In the rapidly advancing fields of drug development, particularly in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Modern Bioconjugation Linkers

In the rapidly advancing fields of drug development, particularly in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), heterobifunctional linkers are critical components that dictate the efficacy, stability, and pharmacokinetic properties of the final therapeutic. The molecule at the center of our discussion, BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH, is a prime example of such a linker, featuring a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid.

The inherent properties of this molecule—high polarity, conformational flexibility, and the absence of a strong UV chromophore—present a significant analytical challenge.[1][] Accurately determining its purity is not a trivial task; it requires a method that is sensitive, robust, and capable of separating the target molecule from structurally similar impurities, such as starting materials or byproducts from synthesis.[3]

This guide provides an in-depth, comparative analysis of analytical HPLC-based strategies for the purity determination of this PEGylated linker. We will dissect a robust primary method using Reversed-Phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD), contrast it with alternative approaches, and provide a validated, step-by-step protocol grounded in established regulatory principles.

Analyte Profile: Understanding Chromatographic Behavior

The structure of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is a composite of functionalities, each influencing its interaction with HPLC stationary and mobile phases.

  • Boc-NH- Group: The bulky, nonpolar tert-butyloxycarbonyl group provides a key hydrophobic handle, enabling retention on reversed-phase columns.

  • -PEG4- Spacer: The polyethylene glycol chain is highly polar and hydrophilic, which counteracts the hydrophobicity of the Boc group and increases the molecule's aqueous solubility.[4]

  • -COOH Group: The terminal carboxylic acid is ionizable. At neutral or basic pH, it will be deprotonated to a carboxylate, making the molecule highly polar and poorly retained in reversed-phase chromatography.[5]

  • Amide and Ether Linkages: These contribute to the overall polarity of the molecule.

Crucially, this molecule lacks a significant UV-absorbing chromophore, rendering standard UV-Vis detection largely ineffective for sensitive quantification.[][6] This property is the primary driver for selecting a universal detection method.

Primary Method: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

For routine, high-throughput purity analysis, an RP-HPLC method coupled with an ELSD provides the optimal balance of resolution, sensitivity, and robustness.

Causality Behind Experimental Choices
  • Chromatographic Mode - Reversed-Phase (RP): Despite the molecule's polarity, the presence of the Boc group makes RP-HPLC a viable strategy.[7] By controlling the mobile phase pH, we can ensure the molecule is in a less polar state, promoting sufficient interaction with a nonpolar stationary phase (e.g., C18). This mode is ubiquitous in QC labs, making method transfer straightforward.

  • Stationary Phase - C18 Column: A C18 (octadecylsilane) bonded silica column is the workhorse of reversed-phase chromatography.[8] It provides the necessary hydrophobicity to retain the analyte via its Boc group. A column with dimensions such as 4.6 x 150 mm and a 3.5 µm particle size offers a good compromise between resolving power, backpressure, and analysis time.

  • Mobile Phase - Acidified Water/Acetonitrile Gradient:

    • Gradient Elution: An isocratic method is unlikely to resolve the main analyte from both more polar (e.g., de-Boc'd impurity) and less polar (e.g., synthetic precursors) impurities. A gradient, starting with a higher aqueous content and increasing the organic solvent (acetonitrile), is essential.[9]

    • Acidification (0.1% Formic Acid): This is the most critical parameter. Adding a weak acid like formic acid to the mobile phase suppresses the ionization of the terminal carboxylic acid group (pH << pKa).[5] This protonated form is significantly less polar, leading to predictable and sharp peaks on the C18 column. Without acidification, the analyte would exist in an anionic state, resulting in poor retention and severe peak tailing.

  • Detector - Evaporative Light Scattering Detector (ELSD):

    • Principle: ELSD is a mass-flow sensitive universal detector. It works by nebulizing the column effluent into fine droplets, evaporating the volatile mobile phase in a heated drift tube, and then detecting the light scattered by the remaining solid particles of the non-volatile analyte.[10]

    • Why ELSD? Its key advantage is its ability to detect any non-volatile analyte, irrespective of its optical properties.[11] Unlike Refractive Index (RI) detectors, ELSD is fully compatible with gradient elution, which is essential for this analysis.[10] This makes it the superior choice over both UV and RI for quantifying the purity of this linker.[4][9]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC-ELSD System cluster_analysis Data Analysis Sample Analyte Sample Diluent 50:50 ACN/H2O Sample->Diluent Dissolve to 1 mg/mL Vortex Vortex & Sonicate Diluent->Vortex Injector Autosampler (10 µL Injection) Vortex->Injector Inject Column C18 Column (40 °C) Injector->Column Pump Binary Pump (Gradient Elution) Pump->Injector ELSD ELSD Detector (Neb: 40°C, Evap: 60°C) Column->ELSD CDS Chromatography Data System (CDS) ELSD->CDS Signal Purity Calculate Purity (Area %) CDS->Purity Report Generate Report Purity->Report

Caption: High-level workflow for HPLC-ELSD purity analysis.

Comparative Analysis with Alternative Methods

While RP-HPLC-ELSD is the recommended primary method for quality control, other techniques offer orthogonal information, which is invaluable during method development and for comprehensive characterization.

Technique Principle Advantages Disadvantages Best For
RP-HPLC-ELSD Separation based on hydrophobicity; universal detection of non-volatile analytes.[7][10]Robust, gradient compatible, detects non-chromophoric compounds, widely available.[9][10]Requires non-volatile buffers, detector response can be non-linear.Routine QC, purity assays, stability studies.
HILIC-ELSD Partitioning of polar analytes between a polar stationary phase and a high-organic mobile phase.[12]Excellent retention for very polar compounds, orthogonal selectivity to RP-HPLC.[13][14]Can have longer equilibration times, sensitive to water content in the sample and mobile phase.Resolving highly polar impurities that are not retained in RP-HPLC.[15]
HPLC-UV/DAD Detection based on light absorption by chromophores.[16]Simple, robust, provides spectral data for peak purity assessment (DAD).[17]Very low sensitivity for this analyte due to the lack of a strong chromophore.[][6]Detecting specific, UV-active impurities or process intermediates.
LC-MS Separation by HPLC coupled with mass-to-charge ratio detection.Provides molecular weight confirmation, highly sensitive and specific, can identify unknown impurities.[][3]More complex instrumentation, can suffer from ion suppression, incompatible with non-volatile buffers.Definitive identification of the main peak and impurities during development and troubleshooting.

Experimental Protocol: Validated HPLC-ELSD Method

This protocol is designed to be a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[18][19][20]

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • Detector: Agilent 385-ELSD or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Analyte: BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH standard and test samples.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing good efficiency.
Column Temp. 40 °CEnhances efficiency and reduces viscosity, leading to sharper peaks and lower backpressure.
Injection Vol. 10 µLA typical volume to avoid column overload while ensuring adequate signal.
Gradient 0-1 min: 30% B1-15 min: 30% to 95% B15-17 min: 95% B17.1-20 min: 30% BA shallow gradient ensures resolution between the main peak and closely eluting impurities. A hold at high organic content cleans the column, and re-equilibration prepares it for the next run.
ELSD Nebulizer 40 °COptimized for efficient droplet formation with water/acetonitrile mixtures.
ELSD Evaporator 60 °CSufficient to evaporate the mobile phase without degrading the analyte.
ELSD Gas Flow 1.6 SLM (Nitrogen)Standard setting for nebulization at 1.0 mL/min flow.
Sample and Standard Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Test Solution (1.0 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before placing them in the autosampler.

Method Validation Summary (per ICH Q2(R1))

The following table summarizes the key validation parameters and typical acceptance criteria to ensure the method is fit for its purpose.[21][22]

ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), standard, and spiked samples (with known impurities if available).Main peak is free from interference at its retention time. Baseline is clean.
Linearity Analyze a series of at least 5 concentrations across the range (e.g., 0.1 to 1.5 mg/mL).Correlation coefficient (r²) ≥ 0.99.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or blank matrix at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Perform 6 replicate injections of the standard solution.Relative Standard Deviation (RSD) ≤ 2.0%.[21]
Range Confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the nominal test concentration.[20]
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or from the linearity curve.Precision (RSD) at the LOQ should be ≤ 10%.
Data Analysis and Purity Calculation

Purity is typically determined using the area percent method, under the assumption that all components have a similar response factor in the ELSD.

  • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Integrate all peaks, excluding those from the solvent front and any known blank peaks.

Conclusion

The purity determination of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH requires a nuanced analytical approach that accounts for its unique physicochemical properties. A validated RP-HPLC-ELSD method stands as the most reliable and practical choice for routine quality control, offering a robust, sensitive, and gradient-compatible solution for a molecule that is invisible to UV detectors. The key to success lies in the logical selection of experimental parameters, particularly the use of an acidified mobile phase to control the ionization state of the analyte. While orthogonal methods like HILIC and LC-MS provide valuable complementary data for comprehensive characterization, the RP-HPLC-ELSD method detailed here provides the trustworthy, field-proven foundation necessary for advancing drug development programs.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Anal Bioanal Chem, 402(1), 231-47. [Link]

  • Waters Corporation. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol. Waters. [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. [Link]

  • Waters Corporation. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol. [Link]

  • Element Lab Solutions. (2024, April 21). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Agilent Technologies. (n.d.). High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. [Link]

  • Lab Manager. (2024, October 25). Common HPLC Detector Types and Their Applications: A Practical Guide. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Patsnap. (2025, September 19). Comparing HPLC Detectors: Sensitivity and Range Analysis. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Torontech. (2025, August 1). Compare Different HPLC Detector Types. [Link]

  • ASTM International. (n.d.). New Test Method for Quantifying Poly(ethylene glycol) Coating on the Surface of Gold Nanostructured Materials Using High Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC/ELSD). [Link]

  • Shibata, H., et al. (2013). Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection. AAPS PharmSciTech, 14(2), 835-842. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Guliashvili, T., et al. (2021). Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. Organic Process Research & Development, 25(11), 2390-2402. [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • SCION Instruments. (n.d.). The Different Types of HPLC Detectors. [Link]

  • Chromatography Forum. (2011, May 6). analysis of PEG. [Link]

  • Al-Qaissi, A., & Naji, A. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Pharmaceuticals, 12(4), 163. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Qu-Pharm. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (Eds.). (2017). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. In Characterization of nanoparticles intended for drug delivery (pp. 131–140). Humana Press. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. (n.d.). HILIC HPLC Separation of Polyethylene Glycol (PEG). [Link]

  • Striegel, A. M. (2022, April 6). Tips & Tricks: Trouble Analyzing PEGs? LCGC International. [Link]

  • Chengdu Pukang Biological Technology Co., Ltd. (n.d.). Boc-NH-PEG4-CH2CH2COOH from China manufacturer. [Link]

  • Dumont, E., et al. (2026, January 15). Impurity qualification requirements for drug-linkers related impurities used to generate antibody-drug conjugates. Regulatory Toxicology and Pharmacology. [Link]

  • James, I. W. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2091-2158. [Link]

Sources

Validation

comparing linker flexibility: BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH vs alkyl chain linkers

Title: Comparing Linker Flexibility: BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH vs. Alkyl Chain Linkers in Targeted Therapeutics As a Senior Application Scientist in bioconjugation and targeted protein degradation (TPD), I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparing Linker Flexibility: BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH vs. Alkyl Chain Linkers in Targeted Therapeutics

As a Senior Application Scientist in bioconjugation and targeted protein degradation (TPD), I frequently encounter a critical design bottleneck: linker selection. The linker is not merely a passive spacer; it is a dynamic structural element that dictates the physicochemical properties, ternary complex formation, and pharmacokinetic profile of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[].

In this guide, we will objectively compare the performance, conformational dynamics, and synthetic utility of an advanced heterobifunctional PEG linker—BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH —against traditional alkyl chain linkers .

Structural Mechanics & Causality

To understand the performance differences, we must first deconstruct the molecular architecture.

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is an extended, highly functionalized linker. It features a Boc-protected amine, a hydrophilic PEG4 core, and an extended carboxylic acid tail incorporating an amide and an ether linkage (derived from diglycolic acid).

  • The Causality of the Design: Why use this complex structure instead of a simple PEG4-acid? The addition of the CH2CH2NH-CO-CH2-O-CH2-COOH tail extends the linker length by approximately 7-9 Å without introducing a hydrophobic carbon stretch. The embedded amide bond can participate in favorable hydrogen bonding with solvent or protein surfaces, fine-tuning the spatial orientation required for optimal E3-POI (Protein of Interest) ternary complex formation[].

Alkyl Chain Linkers (e.g., Boc-NH-(CH2)15-COOH), by contrast, rely on a purely carbon-based backbone. While synthetically straightforward and highly resistant to enzymatic cleavage, the lack of heteroatoms fundamentally alters their thermodynamic behavior in biological media[3].

Conformational Dynamics: The Hydrophobic Collapse Phenomenon

The most profound difference between these two linker classes lies in their conformational thermodynamics in aqueous environments.

Alkyl chains are highly hydrophobic. In polar biological media (like blood plasma or the cytosol), they undergo hydrophobic collapse [4]. To minimize thermodynamically unfavorable interactions with water, the carbon chain folds onto itself. This collapse drastically reduces the effective length of the linker, introducing severe steric hindrance that can physically block the simultaneous binding of the POI and E3 ligase.

Conversely, PEG linkers contain repeating oxygen atoms that act as hydrogen-bond acceptors. This interaction with the aqueous solvent energetically favors an extended, flexible conformation[4]. The linker remains solvent-exposed, allowing the PROTAC molecule to sample a wider conformational space and achieve the precise geometry needed for degradation[5].

Dynamics A Aqueous Environment (High Polarity) B Alkyl Chain Linker A->B E PEG4 Linker A->E C Hydrophobic Collapse (Folded Conformation) B->C D Reduced Target Engagement (Steric Hindrance) C->D F Hydrogen Bonding with H2O (Extended Conformation) E->F G Optimal Ternary Complex (High Flexibility) F->G

Fig 1. Conformational dynamics of Alkyl vs. PEG linkers in aqueous biological environments.

Impact on Permeability and ADC Pharmacokinetics

Historically, medicinal chemistry heuristics suggested that higher lipophilicity (LogD) correlates with better passive cell permeability. However, recent Molecular Dynamics (MD) simulations and NMR studies reveal a nuanced reality for large bivalent molecules. Highly flexible PEG linkers can adopt conformations of similar shapes and polarities in both polar and nonpolar environments, maintaining high passive cell permeability without the aggregation risks associated with long alkyl chains[4].

In the context of Antibody-Drug Conjugates (ADCs), the extreme hydrophobicity of payloads (like MMAE) often leads to antibody aggregation and rapid plasma clearance. Incorporating a hydrophilic PEG spacer masks this hydrophobicity, significantly improving the biophysical stability, prolonging the half-life, and enhancing the overall therapeutic index of the ADC[6][7].

Quantitative Data Comparison

The following table summarizes the physicochemical and biological divergence between the two linker classes based on empirical bioconjugation data.

PropertyBocNH-PEG4-CH2CH2NHCOCH2OCH2COOHAlkyl Chain Equivalent (e.g., C15)
Backbone Composition Heteroatomic (C, O, N)Homoatomic (C)
Topological Polar Surface Area (TPSA) High (~110-130 Ų)Low (< 60 Ų)
Aqueous Solubility Excellent (Hydrogen bonding via ether O)Poor (Prone to aggregation)
Conformation in Water Extended (Solvent-exposed)Folded (Hydrophobic collapse)
Cell Permeability Mechanism Environment-independent polarityEnvironment-dependent folding
ADC Linker Stability High (Reduces premature clearance)Moderate (Higher hepatic uptake risk)

Experimental Workflows: Self-Validating Synthesis Protocol

To ensure trustworthiness and reproducibility in your bioconjugation workflows, the protocol must be self-validating. Below is a standardized, step-by-step methodology for utilizing the BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH linker to synthesize a PROTAC, including critical analytical checkpoints.

Workflow A BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH (Heterobifunctional Linker) B Step 1: Carboxyl Activation (HATU, DIPEA, DMF) A->B C Intermediate: BocNH-PEG4-Ligand 1 (LC-MS Validation) B->C D Step 2: Boc Deprotection (TFA/DCM, 1h, RT) C->D E Intermediate: NH2-PEG4-Ligand 1 (Mass Shift: -100 Da) D->E F Step 3: Amine Coupling (Ligand 2-COOH, DIPEA) E->F G Final PROTAC / ADC Conjugate F->G

Fig 2. Step-by-step synthesis workflow utilizing the BocNH-PEG4-COOH heterobifunctional linker.

Step-by-Step Methodology:
  • Carboxyl Activation : Dissolve BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

    • Causality: HATU is preferred over EDC/NHS for this specific extended ether-acid tail. The high reactivity of HATU prevents intramolecular cyclization of the flexible tail and ensures rapid activation.

  • First Conjugation (Ligand 1) : Add the amine-containing ligand (e.g., a VHL or CRBN recruiting ligand, 1.1 eq). Stir for 2 hours under nitrogen.

    • Validation Check: Perform LC-MS. The reaction is deemed complete when the starting linker mass is fully consumed, and the intermediate mass [M+H]+ is observed.

  • Boc Deprotection : Isolate the intermediate via flash chromatography, then dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for exactly 1 hour at room temperature.

    • Causality: The Boc group is acid-labile. While the ether and amide bonds in the linker backbone are stable under these conditions, prolonged exposure (>4 hours) should be avoided to prevent trace ether cleavage.

    • Validation Check: LC-MS must show a mass shift of exactly -100 Da (corresponding to the loss of the Boc group) and the presence of a primary amine can be confirmed via a positive ninhydrin stain.

  • Second Conjugation (Ligand 2) : Evaporate the TFA/DCM mixture under a stream of N2, followed by high vacuum to remove residual acid. Dissolve the resulting amine-PEG4-Ligand 1 in DMF, adjust the pH to ~8 with DIPEA, and react with the pre-activated carboxylic acid of Ligand 2 (the POI binder). Purify the final PROTAC via preparative HPLC.

Conclusion

While alkyl chains offer synthetic simplicity, the BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH linker provides superior biophysical characteristics for modern drug development. By preventing hydrophobic collapse, maintaining high TPSA, and offering a highly tunable, extended spatial geometry, this PEG-based linker ensures optimal target engagement and superior pharmacokinetic profiles in both PROTAC and ADC applications.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

The handling of bifunctional polyethylene glycol (PEG) linkers, specifically BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH , requires a rigorous approach to laboratory safety and operational precision. As a critical building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of bifunctional polyethylene glycol (PEG) linkers, specifically BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH , requires a rigorous approach to laboratory safety and operational precision. As a critical building block in Proteolysis Targeting Chimera (PROTAC) synthesis, antibody-drug conjugates (ADCs), and targeted drug delivery systems, this molecule features a Boc-protected amine, a hydrophilic PEG4 spacer, and a terminal carboxylic acid.

While PEG derivatives are generally not highly toxic, their specific functional groups, hygroscopic nature, and the hazardous reagents required for their downstream bioconjugation demand a strict, self-validating operational protocol.

Here is the comprehensive, field-proven dossier for the safe handling, experimental manipulation, and disposal of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH.

Physicochemical Hazard Profile & Causality

Before donning Personal Protective Equipment (PPE), scientists must understand the intrinsic vulnerabilities and hazards of the molecule. Based on authoritative safety data for closely related Boc-protected PEG4 amines (e.g., CAS 811442-84-9)[1], this compound is classified under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant (H315) and Category 2 Eye Irritant (H319) .

Table 1: Quantitative Hazard & Handling Parameters

ParameterSpecification / ClassificationOperational Implication (Causality)
GHS Classification Skin Irrit. 2, Eye Irrit. 2[1]Direct contact causes epidermal lipid disruption; requires barrier protection.
Hygroscopicity High (characteristic of PEG4)Moisture absorption degrades the molecule and neutralizes coupling reagents (e.g., HATU/EDC). Must be handled under inert gas.
Acid Sensitivity High (Boc-protected amine)Ambient acidic fumes will prematurely cleave the tert-butyloxycarbonyl (Boc) group. Store away from volatile acids.
Physical State Viscous oil or low-melting solidProne to static cling or smearing; requires specialized spatulas and anti-static weighing enclosures.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense mechanism against both the PEG linker's irritant properties and the aggressive organic solvents (like Dichloromethane or Dimethylformamide) used to solubilize it.

Table 2: Required PPE and Mechanistic Justification

PPE ComponentSpecificationScientific Justification
Gloves 100% Nitrile, minimum 0.12 mm thickness.PEG linkers are often dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF). Latex degrades rapidly in DCM; nitrile provides a superior, albeit temporary, chemical barrier. Double-gloving is recommended during the deprotection phase.
Eye Protection Chemical splash goggles (EN166/ANSI Z87.1 compliant).Standard safety glasses lack orbital seals. Given the H319 (Serious Eye Irritation) classification, splash goggles prevent capillary action of aerosolized solvent/PEG mixtures into the ocular cavity[2].
Body Protection Flame-retardant, knee-length lab coat.Prevents skin exposure (H315) and protects against accidental ignition of flammable coupling solvents.
Respiratory Fume hood (Face velocity: 80–100 fpm).While the PEG linker itself has low volatility, the generation of aerosols during transfer or the use of volatile solvents necessitates local exhaust ventilation[1].

Operational Workflow: Step-by-Step Methodology

To ensure scientific integrity and safety, the handling of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH must follow a self-validating operational loop. This ensures that if a failure occurs at any step, the subsequent step cannot proceed, thereby containing the risk.

Phase 1: Pre-Weighing & Environment Setup
  • Purge the Environment: Ensure the analytical balance is housed within a fume hood or a vented balance enclosure. Purge the weighing area with a gentle stream of dry Nitrogen (N₂) or Argon to displace ambient humidity.

  • Static Mitigation: Pass an anti-static gun over the weighing boat and the chemical container. PEG derivatives can hold static charges, causing the material to "jump" and contaminate the balance or the operator's gloves.

  • Aliquoting: Using a clean, dry stainless-steel or PTFE spatula, transfer the required mass. Immediately flush the master container with inert gas before sealing to preserve the Boc group and prevent moisture ingress.

Phase 2: Solubilization & Amide Coupling
  • Solvent Selection: Dissolve the linker in anhydrous DMF or DCM. Caution: Addition of solvent should be done dropwise to prevent exothermic splattering.

  • Activation: Add the coupling reagent (e.g., HATU or EDC·HCl) followed by the organic base (e.g., DIPEA).

    • Causality: DIPEA is highly volatile and toxic. This step must be executed deep within the fume hood. The base neutralizes any trace acid, protecting the Boc group while facilitating the activation of the terminal carboxylic acid.

  • Reaction Monitoring: Keep the reaction vessel sealed to prevent solvent evaporation and inhalation exposure.

Phase 3: Decontamination & Spill Cleanup
  • Immediate Response: In the event of a spill, do not use water immediately if the linker is dissolved in an organic solvent.

  • Containment: Cover the spill with a liquid-absorbent material (e.g., Chemizorb® or inert sand).

  • Neutralization: Sweep up the absorbent without creating dust[3]. Wash the affected surface with copious amounts of soap and water to remove residual PEG, which can create a severe slipping hazard if left on the floor[4].

Process & Safety Visualization

The following diagram maps the logical relationship between the handling phases, the chemical transformations, and the necessary safety/disposal checkpoints.

G A BocNH-PEG4-Linker Master Container B PPE Verification (Nitrile, Goggles, Hood) A->B C Weighing under Inert Gas (N2/Ar) B->C D Solubilization (Anhydrous DMF/DCM) C->D E Amide Coupling (HATU/DIPEA) D->E F Boc Deprotection (TFA/DCM) E->F G Waste Segregation & Disposal F->G H Halogenated Waste (TFA, DCM) G->H I Non-Halogenated Waste (DMF, Aqueous Wash) G->I

Operational workflow for handling, reacting, and disposing of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH.

Waste Management & Disposal Plan

Because BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is utilized in complex organic syntheses, the resulting waste is rarely pure. Disposal must comply with local and national environmental regulations, entrusting the process to licensed waste disposal facilities[3].

  • Halogenated Organic Waste: If the linker was dissolved in DCM or subjected to Boc-deprotection using Trifluoroacetic Acid (TFA), all reaction mixtures, organic washes, and first-rinse acetone from glassware must be routed to the Halogenated Waste stream.

  • Non-Halogenated Organic Waste: If the reaction utilized DMF, DMSO, or Acetonitrile without halogenated additives, it must be routed to the Non-Halogenated Waste stream.

  • Contaminated Packaging: Empty vials that contained the pure PEG linker must not be washed in the sink. They must be disposed of as solid hazardous waste, as residual chemical cannot be released into drains.

References

  • Schem.jp. (n.d.). Safety Data Sheet: PEG Derivatives Accidental Release Measures. Retrieved from [Link]

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